Nnmt-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(2R)-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C9H11N3O/c1-5-2-6-3-7(8(10)13)4-11-9(6)12-5/h3-5H,2H2,1H3,(H2,10,13)(H,11,12)/t5-/m1/s1 |
InChI Key |
HLBSXLCCTVSVBK-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(N1)N=CC(=C2)C(=O)N |
Canonical SMILES |
CC1CC2=C(N1)N=CC(=C2)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of NNMT Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target for a range of pathologies, including metabolic diseases, cancer, and age-related conditions.[1][2][3] This enzyme plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide.[4][5] This guide provides an in-depth analysis of the mechanism of action of NNMT inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways. While this report focuses on the general class of NNMT inhibitors due to the absence of publicly available data for a compound specifically named "Nnmt-IN-4," it leverages information from structurally and functionally similar research compounds to provide a comprehensive overview.
The Core Mechanism of NNMT and Its Inhibition
Nicotinamide N-methyltransferase is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM), the universal methyl donor, to nicotinamide (NAM), a form of vitamin B3. This reaction produces 1-methylnicotinamide (MNA) and S-adenosylhomocysteine (SAH). The activity of NNMT has profound effects on cellular metabolism by influencing two key pathways: the NAD+ salvage pathway and the methionine cycle.
By methylating nicotinamide, NNMT effectively consumes a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for signaling enzymes such as sirtuins and PARPs. Consequently, the upregulation of NNMT, as seen in various disease states, can lead to depleted NAD+ levels.
NNMT inhibitors are small molecules designed to specifically bind to and inhibit the enzymatic activity of NNMT. By blocking the methylation of nicotinamide, these inhibitors prevent its consumption, thereby increasing the cellular pool of nicotinamide available for NAD+ synthesis. This restoration of NAD+ levels can lead to improved mitochondrial function and enhanced cellular repair mechanisms. Furthermore, by reducing the consumption of SAM, NNMT inhibitors can also modulate cellular methylation processes.
Caption: Mechanism of NNMT and its Inhibition.
Quantitative Data on NNMT Inhibitors
The following table summarizes the in vitro potency of various reported NNMT inhibitors. This data is crucial for comparing the efficacy of different compounds and for designing in vitro and in vivo experiments.
| Compound ID | Target Species | Assay Type | IC50 (µM) | Reference |
| Inhibitor 1 | Human | Enzymatic | 0.26 | |
| Inhibitor 2 | Human | Enzymatic | 1.6 | |
| Inhibitor 3 | Human | Enzymatic | 0.18 | |
| Bisubstrate Inhibitor | Human | Enzymatic | 1.41 |
Key Signaling Pathways Modulated by NNMT Inhibition
The inhibition of NNMT has been shown to impact several critical signaling pathways, primarily through the modulation of NAD+ and SAM levels.
-
Sirtuin Pathway: By increasing NAD+ levels, NNMT inhibitors can enhance the activity of sirtuins, a class of NAD+-dependent deacetylases. Sirtuins play a key role in regulating gene expression, metabolism, and cellular stress responses.
-
AKT/mTOR Pathway: Some studies suggest that NNMT inhibition can affect the Akt/mTOR signaling pathway, which is central to cell growth, proliferation, and survival.
-
STAT3 Pathway: The STAT3 signaling pathway, often implicated in cancer, has also been shown to be modulated by NNMT activity.
Caption: Signaling Pathways Affected by NNMT Inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of NNMT inhibitors.
In Vitro NNMT Enzyme Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant NNMT.
Materials:
-
Recombinant human NNMT enzyme
-
NNMT Assay Buffer
-
S-adenosylmethionine (SAM)
-
Nicotinamide (NAM)
-
SAH Hydrolase
-
Fluorescent probe (e.g., ThioGlo™)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well plate (black, flat-bottom)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range is 0.01 µM to 100 µM.
-
Reaction Mix Preparation: Prepare a master mix containing NNMT Assay Buffer, NNMT enzyme, SAH Hydrolase, and the fluorescent probe.
-
Compound Plating: Add 2 µL of the diluted test compound, a positive control inhibitor, or DMSO (vehicle control) to the wells of the 96-well plate.
-
Reaction Initiation: Add the enzyme reaction mix to all wells. Prepare a substrate mix of SAM and Nicotinamide in the Assay Buffer. Add this substrate mix to all wells to initiate the reaction. The final reaction volume is typically 100 µL.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the fluorescence of a no-enzyme blank from all readings. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to NNMT in a cellular environment.
Materials:
-
Cells expressing NNMT
-
Complete cell culture medium
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
SDS-PAGE equipment
-
Western blot equipment and reagents
-
Anti-NNMT antibody
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble, non-denatured protein. Analyze the amount of soluble NNMT in each sample using Western blotting with an anti-NNMT antibody.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Measurement of Intracellular NAD+ Levels
This protocol measures the impact of NNMT inhibition on the intracellular NAD+ pool.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
NNMT inhibitor
-
NAD+/NADH assay kit (commercially available)
-
Microplate reader (fluorometric or colorimetric)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat them with various concentrations of the NNMT inhibitor or vehicle control for a predetermined duration (e.g., 24-48 hours).
-
Cell Lysis: After treatment, lyse the cells according to the instructions provided with the NAD+/NADH assay kit. This often involves separate lysis buffers for measuring NAD+ and NADH.
-
Assay: Perform the NAD+/NADH assay according to the kit's protocol. This typically involves an enzymatic reaction that leads to a colorimetric or fluorescent signal proportional to the amount of NAD+ or NADH.
-
Measurement and Analysis: Read the absorbance or fluorescence using a microplate reader. Calculate the intracellular NAD+ concentration and normalize it to the protein content of each sample.
Caption: General Experimental Workflow for NNMT Inhibitor Characterization.
Conclusion
NNMT inhibitors represent a promising therapeutic strategy for a variety of diseases by targeting a key node in cellular metabolism. Their mechanism of action, centered on the preservation of nicotinamide and SAM pools, leads to the restoration of cellular NAD+ levels and the modulation of epigenetic landscapes. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of novel NNMT inhibitors. Further research into the downstream effects of these compounds will continue to elucidate their full therapeutic potential.
References
- 1. What are NNMT inhibitors and how do they work? [synapse.patsnap.com]
- 2. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Nnmt-IN-4: A Selective and Orally Bioavailable NNMT Inhibitor for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a critical role in cellular metabolism and epigenetic regulation. Its overexpression is implicated in a variety of diseases, including cancer, metabolic disorders, and neurodegenerative conditions, making it a compelling therapeutic target. Nnmt-IN-4 (also referred to as compound 38) has emerged as a potent, selective, and orally bioavailable small molecule inhibitor of NNMT. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and cell-based activity, and the experimental protocols necessary for its evaluation. Furthermore, it details the key signaling pathways modulated by NNMT inhibition, offering a valuable resource for researchers investigating the therapeutic potential of targeting this enzyme.
Introduction to NNMT and Its Role in Disease
Nicotinamide N-methyltransferase catalyzes the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to nicotinamide (NAM) and other pyridine-containing compounds.[1][2] This process yields S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (1-MNA).[1][2] By consuming SAM, NNMT can influence the cellular methylation potential, impacting epigenetic processes such as histone and DNA methylation.[3] Additionally, by methylating NAM, a precursor for nicotinamide adenine dinucleotide (NAD+), NNMT can regulate cellular NAD+ levels, a critical coenzyme in numerous metabolic and signaling pathways.
Elevated NNMT expression has been observed in various cancers, where it is associated with tumor progression, metastasis, and drug resistance. In metabolic diseases like obesity and type 2 diabetes, increased NNMT activity in adipose tissue and the liver is linked to insulin resistance. Consequently, the development of potent and selective NNMT inhibitors is a promising therapeutic strategy.
This compound: A Potent and Selective NNMT Inhibitor
This compound is an azaindoline carboxamide derivative identified as a highly potent and selective inhibitor of NNMT. It exhibits excellent oral bioavailability and favorable pharmacokinetic, pharmacodynamic, and safety profiles, making it a valuable tool for in vivo studies.
Mechanism of Action
This compound acts as an uncompetitive inhibitor with respect to SAM and a competitive inhibitor with respect to nicotinamide. This suggests that this compound binds to the NNMT-SAM complex at the nicotinamide binding site, likely forming a positive interaction with SAM.
In Vitro and Cell-Based Activity
This compound demonstrates potent inhibition of NNMT in both biochemical and cellular assays. The inhibitory activity of this compound is summarized in the table below.
| Assay Type | IC50 (nM) | Cell Line | Reference |
| In Vitro Biochemical Assay | 42 | N/A | |
| Cell-Based Assay | 38 | K562 |
Key Signaling Pathways Modulated by NNMT Inhibition
Inhibition of NNMT by this compound can impact several critical downstream signaling pathways, primarily through the modulation of cellular SAM and NAD+ pools.
The Methionine Cycle and Epigenetic Regulation
By inhibiting the consumption of SAM by NNMT, this compound can increase the cellular SAM/SAH ratio. This can lead to alterations in histone and DNA methylation patterns, thereby influencing gene expression.
Figure 1. Impact of this compound on the Methionine Cycle and Epigenetics.
NAD+ Metabolism and Downstream Signaling
By preventing the methylation of nicotinamide, this compound can increase the availability of NAM for the NAD+ salvage pathway, potentially leading to increased cellular NAD+ levels. NAD+ is a crucial cofactor for enzymes like sirtuins and PARPs and is involved in various signaling pathways, including the STAT3 and PI3K/Akt/mTOR pathways.
Figure 2. Effect of this compound on NAD+ Metabolism and Signaling.
Experimental Protocols
The following section provides detailed methodologies for key experiments to characterize this compound and other NNMT inhibitors.
In Vitro NNMT Inhibition Assay (Fluorometric)
This assay quantitatively determines the inhibitory activity of a compound on recombinant NNMT enzyme.
Materials:
-
Recombinant human NNMT enzyme
-
NNMT Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
S-Adenosyl-L-methionine (SAM)
-
Nicotinamide (NAM)
-
SAH hydrolase
-
Thiol-detecting fluorescent probe (e.g., ThioGlo™)
-
This compound and other test compounds
-
96-well black plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in DMSO. Further dilute in NNMT Assay Buffer.
-
Reaction Mixture: In a 96-well plate, add NNMT enzyme, SAH hydrolase, and the fluorescent probe to the assay buffer.
-
Compound Addition: Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (known NNMT inhibitor).
-
Reaction Initiation: Initiate the reaction by adding a mixture of SAM and NAM to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting model.
Cell-Based NNMT Inhibition Assay (K562 cells)
This assay measures the ability of this compound to inhibit NNMT activity within a cellular context.
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader for absorbance measurement
Procedure:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well).
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound (e.g., 5 nM to 0.5 mM) for a specified duration (e.g., 24 hours). Include a vehicle control.
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Normalize the absorbance values to the vehicle control and calculate the IC50 value.
Western Blot Analysis of Downstream Signaling
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the STAT3 and Akt pathways.
Materials:
-
Cells of interest (e.g., cancer cell line with high NNMT expression)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-NNMT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time and lyse the cells.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Figure 3. General Workflow for Western Blot Analysis.
Pharmacokinetics, Pharmacodynamics, and Safety Profile
This compound is reported to have favorable pharmacokinetic (PK), pharmacodynamic (PD), and safety profiles, along with excellent oral bioavailability. However, specific quantitative data from preclinical studies are not publicly available at this time. Further investigation is required to fully characterize these properties.
Selectivity Profile
This compound is described as a selective NNMT inhibitor. While comprehensive selectivity data against a broad panel of methyltransferases are not detailed in the available literature, its targeted design and potent activity against NNMT suggest a high degree of specificity.
Conclusion
This compound is a valuable chemical probe for the in vitro and in vivo investigation of NNMT biology. Its high potency, selectivity, and favorable drug-like properties make it an excellent tool for elucidating the role of NNMT in various disease models and for validating NNMT as a therapeutic target. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute studies utilizing this compound. Further research is warranted to fully delineate its pharmacokinetic, pharmacodynamic, and safety profiles to support its potential clinical development.
References
Nnmt-IN-4 and Its Impact on S-adenosylmethionine (SAM) Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nicotinamide N-methyltransferase (NNMT) is a pivotal enzyme in cellular metabolism, primarily responsible for the methylation of nicotinamide. This process irrevocably consumes the universal methyl donor, S-adenosylmethionine (SAM), thereby influencing a wide array of cellular processes reliant on methylation. Elevated NNMT expression is implicated in various pathologies, including metabolic diseases and cancer, making it a compelling therapeutic target. Nnmt-IN-4 is a small molecule inhibitor of NNMT. By blocking the enzymatic activity of NNMT, this compound is anticipated to preserve the cellular pool of SAM, consequently elevating intracellular SAM levels and modulating downstream methylation events. This technical guide delineates the core mechanism of this compound's effect on SAM levels, provides expected quantitative outcomes based on NNMT modulation studies, details experimental protocols for the quantification of SAM, and visualizes the involved biochemical pathways and experimental workflows.
Introduction to NNMT and its Role in SAM Metabolism
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide, producing 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH)[1]. This reaction is a key component of the methionine cycle and plays a significant role in regulating the cellular methylation potential, often represented by the SAM/SAH ratio[1][2]. By consuming SAM, heightened NNMT activity can lead to a depletion of the cellular SAM pool, thereby impacting numerous methylation-dependent processes, including epigenetic regulation of gene expression through DNA and histone methylation[1][3].
The inhibition of NNMT by molecules such as this compound is a promising therapeutic strategy for diseases associated with NNMT overexpression. The primary biochemical consequence of NNMT inhibition is the preservation of cellular SAM levels, leading to an increased SAM/SAH ratio and the potential normalization of methylation patterns within the cell.
Quantitative Effects of NNMT Modulation on SAM Levels
While direct quantitative data for this compound's effect on SAM levels are not extensively available in the public domain, the expected impact can be inferred from studies involving other NNMT inhibitors and from experiments where NNMT expression is modulated.
A study on NNMT overexpression in A549 cells demonstrated a significant decrease in SAM levels, highlighting the enzyme's role in SAM consumption. Conversely, inhibition of NNMT is expected to produce the opposite effect, leading to an increase in cellular SAM concentrations. For instance, the NNMT inhibitor II559 has been shown to restore SAM levels in a mouse model of bleomycin-induced dermal fibrosis.
The following table summarizes the observed quantitative changes in key metabolites upon NNMT overexpression, providing an expected corollary for the effects of NNMT inhibition with this compound.
| Cell Line | NNMT Modulation | Change in SAM Levels | Change in SAH Levels | Reference |
| A549 | Overexpression | Decreased Significantly | Increased by 2-fold |
Based on these findings, treatment with an effective dose of this compound is anticipated to result in a significant increase in intracellular SAM levels.
Signaling Pathways and Logical Relationships
The activity of NNMT is intricately linked to the methionine cycle and downstream methylation-dependent signaling pathways. Inhibition of NNMT by this compound directly influences this cycle.
The logical flow of this compound's action is to directly inhibit the NNMT enzyme, thereby preventing the consumption of SAM for nicotinamide methylation. This leads to an accumulation of SAM, which can then be utilized by other methyltransferases for various cellular processes, including epigenetic modifications.
Experimental Protocols
The gold standard for the quantitative analysis of SAM and SAH in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol provides a detailed methodology for assessing the effect of this compound on cellular SAM levels.
In Vitro Assessment of SAM Levels in Cultured Cells
Objective: To quantify the change in intracellular SAM and SAH levels in a chosen cell line following treatment with this compound.
Materials:
-
Cell line with detectable NNMT expression (e.g., A549, HepG2)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle)
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction solvent (e.g., 80% methanol, 0.1% formic acid), ice-cold
-
Internal standards: [²H₃]-SAM and [¹³C₅]-SAH
-
Protein assay kit (e.g., BCA)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density in 6-well plates and allow them to adhere and reach approximately 80% confluency.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined duration (e.g., 24 hours).
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold extraction solvent containing internal standards to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 10 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis. A small aliquot of the lysate should be reserved for protein quantification.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
A typical gradient could be: 0-2 min, 2% B; 2-8 min, 2-50% B; 8-10 min, 50-95% B; 10-12 min, 95% B; 12-15 min, re-equilibration at 2% B.
-
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).
-
SAM: m/z 399 → 250
-
[²H₃]-SAM: m/z 402 → 253
-
SAH: m/z 385 → 136
-
[¹³C₅]-SAH: m/z 390 → 136
-
-
-
Data Analysis:
-
Quantify the peak areas for SAM, SAH, and their respective internal standards.
-
Generate a standard curve using known concentrations of SAM and SAH.
-
Calculate the concentrations of SAM and SAH in the samples and normalize to the protein concentration of each sample.
-
Determine the SAM/SAH ratio.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the impact of this compound on cellular SAM levels.
Conclusion
This compound, as a potent inhibitor of NNMT, is poised to be a valuable tool for both therapeutic intervention and basic research into the roles of NNMT in health and disease. Based on the fundamental biochemistry of NNMT, it is strongly anticipated that this compound will increase cellular S-adenosylmethionine levels, thereby enhancing the methylation potential of the cell. The experimental protocols detailed in this guide provide a robust framework for quantitatively confirming this hypothesis. Further research utilizing this compound will be invaluable for validating NNMT as a therapeutic target and for understanding the downstream consequences of its inhibition on cellular epigenetics and metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. Nicotinamide N-Methyltransferase Interacts with Enzymes of the Methionine Cycle and Regulates Methyl Donor Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink - PMC [pmc.ncbi.nlm.nih.gov]
The Significance of Nicotinamide N-Methyltransferase (NNMT) Inhibition in Neurodegenerative Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide N-methyltransferase (NNMT) is emerging as a critical modulator in the pathogenesis of neurodegenerative disorders, including Alzheimer's disease (AD) and Parkinson's disease (PD). This cytosolic enzyme plays a pivotal role in cellular metabolism, primarily by catalyzing the methylation of nicotinamide, a form of vitamin B3. This process has profound downstream effects on crucial cellular pathways, including the regulation of NAD+ levels and S-adenosylmethionine (SAM)-dependent methylation reactions. Elevated NNMT expression has been observed in the brains of patients with neurodegenerative diseases, suggesting its contribution to the disease process. This technical guide provides an in-depth overview of the significance of NNMT inhibition as a therapeutic strategy for these debilitating conditions. We will delve into the core mechanisms of NNMT action, detail experimental protocols for its study, present quantitative data from key research, and visualize the intricate signaling pathways involved.
Introduction: The Central Role of NNMT in Neurobiology
Nicotinamide N-methyltransferase (NNMT) is an enzyme that transfers a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH). This seemingly simple reaction has far-reaching consequences within the cell. Overexpression of NNMT has been linked to a variety of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[1]
In the context of neurodegeneration, elevated NNMT activity is implicated in several pathological processes:
-
NAD+ Depletion: By consuming nicotinamide, NNMT reduces the substrate available for the synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and sirtuin activity.[1][2]
-
Disruption of Methylation Pathways: The consumption of SAM by NNMT can limit its availability for other essential methylation reactions, including the methylation of DNA and histones, which are crucial for gene expression and maintaining neuronal health.[2][3]
-
Increased Homocysteine Levels: The product of the NNMT reaction, SAH, is hydrolyzed to homocysteine. Elevated homocysteine levels are a known risk factor for neurodegenerative diseases and are associated with increased oxidative stress and neurotoxicity.
Studies have shown a significant increase in NNMT expression in the brains of patients with neurodegenerative diseases. For instance, a 7.5-fold increase in NNMT protein expression was observed in the medial temporal lobe of Alzheimer's disease patients compared to controls. Similarly, elevated NNMT expression has been documented in the brains of individuals with Parkinson's disease. These findings underscore the potential of NNMT as a therapeutic target.
Core Signaling Pathways Modulated by NNMT Inhibition
The therapeutic potential of NNMT inhibition lies in its ability to restore cellular homeostasis by modulating key signaling pathways implicated in neurodegeneration.
Caption: NNMT inhibition restores cellular homeostasis.
Quantitative Data on NNMT Expression and Inhibition
The following tables summarize key quantitative findings from preclinical and clinical studies, highlighting the therapeutic potential of targeting NNMT.
Table 1: NNMT Expression in Neurodegenerative Diseases
| Disease | Brain Region | Fold Change in NNMT Expression (vs. Control) | Reference |
| Alzheimer's Disease | Medial Temporal Lobe | 7.5-fold increase | |
| Parkinson's Disease | Cerebellum | Significantly higher | |
| Parkinson's Disease | Caudate Nucleus | Significantly higher |
Table 2: Effects of NNMT Inhibitors in Preclinical Models
| NNMT Inhibitor | Model System | Key Finding | Quantitative Change | Reference |
| Small Molecule Inhibitor | Diet-induced obese mice | Reduced body weight | ~10% decrease | |
| Small Molecule Inhibitor | Diet-induced obese mice | Improved glucose tolerance | Significant improvement in OGTT | |
| Nicotinamide (inhibitor at high concentrations) | Transgenic AD mice | Improved learning and memory | Significant improvement | |
| RNAi | C. elegans model of neurodegeneration | Increased lifespan | Data not specified |
Detailed Experimental Protocols
This section provides standardized protocols for key experiments used to investigate the role of NNMT in neurodegenerative disorders.
NNMT Activity Assay
This protocol is for determining the enzymatic activity of NNMT in tissue or cell lysates.
Materials:
-
Cell or tissue lysate
-
Reaction buffer (50 mM Tris-HCl, pH 8.0)
-
d4-Nicotinamide (d4-NA)
-
S-adenosyl-L-methionine (SAM)
-
Dithiothreitol (DTT)
-
Methanol (for quenching)
-
LC-MS system
Procedure:
-
Prepare cell or tissue lysates by sonication in the reaction buffer, followed by centrifugation to remove debris.
-
Determine the protein concentration of the lysate.
-
Set up the reaction mixture containing the lysate (70-120 µg of protein), 200 µM d4-NA, 50 µM SAM, and 2 mM DTT in a final volume of 20 µl.
-
Incubate the reaction at room temperature for 15-30 minutes.
-
Quench the reaction by adding an equal volume of methanol.
-
Centrifuge the samples to pellet precipitated proteins.
-
Analyze the supernatant for the formation of d4-1-methylnicotinamide (d4-1MNA) using a targeted LC-MS method.
Western Blotting for NNMT
This protocol describes the detection and quantification of NNMT protein levels in brain tissue.
Materials:
-
Brain tissue homogenates
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against NNMT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize brain tissue in lysis buffer and determine the protein concentration.
-
Separate protein samples (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-NNMT antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or β-tubulin).
Immunohistochemistry for NNMT
This protocol is for visualizing the cellular localization of NNMT in brain sections.
Materials:
-
Formalin-fixed, paraffin-embedded brain sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., 0.01 M sodium citrate buffer, pH 6.0)
-
Blocking solution (e.g., normal serum)
-
Primary antibody against NNMT
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the brain sections.
-
Perform antigen retrieval by heating the sections in the antigen retrieval solution.
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding with the blocking solution.
-
Incubate the sections with the primary anti-NNMT antibody overnight at 4°C.
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the ABC reagent.
-
Develop the signal with the DAB substrate.
-
Counterstain, dehydrate, and mount the sections for microscopic examination.
Experimental Workflows and Logical Relationships
Visualizing the experimental process is crucial for understanding the research pipeline in NNMT inhibitor development.
Caption: Drug discovery workflow for NNMT inhibitors.
Conclusion and Future Directions
The growing body of evidence strongly suggests that NNMT is a promising therapeutic target for neurodegenerative disorders. The inhibition of NNMT offers a multi-faceted approach to combatting these diseases by restoring NAD+ levels, maintaining proper methylation patterns, and reducing neurotoxic homocysteine. The development of potent and selective NNMT inhibitors is a key area of ongoing research. Future studies should focus on the long-term efficacy and safety of these inhibitors in relevant animal models, with the ultimate goal of translating these findings into clinical trials for patients suffering from neurodegenerative diseases. While challenges remain, particularly concerning the blood-brain barrier penetration of inhibitors and potential off-target effects, the continued exploration of NNMT inhibition holds significant promise for the development of novel and effective treatments.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Nicotinamide N-methyltransferase as a potential therapeutic target for neurodegenerative disorders: Mechanisms, challenges, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink - PMC [pmc.ncbi.nlm.nih.gov]
Nnmt-IN-4: A Technical Guide for its Application as a Chemical Probe in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nnmt-IN-4, a potent and selective chemical probe for the enzyme Nicotinamide N-Methyltransferase (NNMT). This document details its quantitative data, experimental protocols for its use, and visual representations of the relevant biological pathways and experimental workflows to support its application in in vivo research.
Introduction to this compound
This compound, also known as azaindoline carboxamide 38, is a highly selective and potent small molecule inhibitor of Nicotinamide N-Methyltransferase (NNMT)[1][2][3]. NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism and epigenetics by catalyzing the methylation of nicotinamide[1][3]. The upregulation of NNMT has been implicated in various diseases, including cancer and metabolic disorders, making it a significant therapeutic target. This compound has been developed as a chemical probe to investigate the biological functions and therapeutic potential of NNMT in vivo due to its favorable pharmacokinetic and pharmacodynamic (PK/PD) properties, excellent oral bioavailability, and a good safety profile. Mechanistically, this compound acts as an uncompetitive inhibitor with respect to S-adenosyl-L-methionine (SAM) and a competitive inhibitor with respect to nicotinamide.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, establishing its potency and suitability for in vivo studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Assay Type | Species | Reference |
| IC50 | 42 nM | Biochemical (MTase-Glo) | Human | |
| IC50 | 38 nM | Cell-based (K562 cells) | Human | |
| Selectivity | Highly selective for NNMT | (Details in primary literature) | Human |
Table 2: In Vivo Pharmacokinetic Properties of this compound
| Parameter | Route of Administration | Dose (mg/kg) | Value | Species | Reference |
| Oral Bioavailability | Oral | 50 | Excellent | (Details in primary literature) | |
| Target Engagement | Oral (BID) | 50 | Sustained inhibition over 24h | (Details in primary literature) |
Signaling Pathways and Experimental Workflows
NNMT Signaling Pathway
NNMT is centrally positioned in cellular metabolism, influencing both the NAD+ salvage pathway and the methionine cycle. Inhibition of NNMT by this compound is expected to increase the cellular pools of nicotinamide and S-adenosylmethionine (SAM), while decreasing the levels of 1-methylnicotinamide (MNA) and S-adenosylhomocysteine (SAH). These changes can have widespread effects on cellular processes that are dependent on NAD+ and SAM, such as the activity of sirtuins and poly(ADP-ribose) polymerases (PARPs), and epigenetic regulation through histone and DNA methylation.
References
Preliminary Studies on the Therapeutic Potential of Nicotinamide N-Methyltransferase (NNMT) Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for a specific compound designated "Nnmt-IN-4" did not yield any publicly available information. Therefore, this guide focuses on the broader class of Nicotinamide N-Methyltransferase (NNMT) inhibitors, utilizing data and protocols from published preclinical studies on various investigational compounds to illustrate the therapeutic potential and evaluation methodologies relevant to this target.
Introduction
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NAM), producing 1-methylnicotinamide (MNA) and S-adenosylhomocysteine (SAH).[1] This enzymatic activity places NNMT at a critical juncture of cellular metabolism and epigenetic regulation.[2] Overexpression of NNMT has been implicated in a range of pathologies, including various cancers, metabolic disorders such as obesity and type 2 diabetes, and neurodegenerative diseases.[1][3] In oncology, elevated NNMT levels are often associated with tumor progression, metastasis, and resistance to therapy, making it a compelling target for therapeutic intervention.[4]
This technical guide provides a comprehensive overview of the preclinical evaluation of NNMT inhibitors, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying biological pathways and experimental workflows.
Data Presentation: Efficacy of NNMT Inhibitors
The following tables summarize the quantitative data from preclinical studies on the efficacy of various NNMT inhibitors in cancer models.
Table 1: In Vitro Efficacy of NNMT Inhibitors in Cancer Cell Lines
| Cancer Type | Cell Line(s) | NNMT Inhibition Method/Inhibitor | Key Quantitative Finding(s) | Reference(s) |
| Multiple | - | Nnmt-IN-3 | Cell-free IC50: 0.0011 µM; Cell-based IC50: 0.4 µM | |
| Oral Cancer | HSC-2 | Bisubstrate inhibitor (Compound 78) | IC50: 1.41 µM; Dose-dependent inhibition of proliferation (20-27% reduction at 10-100 µM) | |
| Renal Cancer | 786O, Caki-1 | Unnamed selective inhibitors | GI50: 9.3 µM (786O), 7.3 µM (Caki-1) | |
| Colorectal Cancer | HT-29, SW480 | Curcumin (natural NNMT inhibitor) + 5-FU | IC50 of 5-FU reduced by ~1.3 to 2.6-fold | |
| Non-Small Cell Lung Cancer | PC9-Gef (Gefitinib-resistant) | siRNA + Gefitinib | Combination significantly inhibited cell proliferation |
Table 2: In Vivo Efficacy of NNMT Inhibition in Xenograft Models
| Cancer Type | Animal Model | Treatment | Key Findings | Reference(s) |
| Pancreatic Cancer | Xenograft mice (PANC-1 cells) | miR-1291 (downregulates NNMT) | Inverse relationship between tumor size and NNMT mRNA levels | |
| Glioblastoma | NOD-SCID mice (intracranial injection) | NNMT knockdown cells | Increased survival in mice with NNMT knockdown tumors |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from published studies and should be optimized for specific cell lines and compounds.
Protocol 1: Cell Proliferation Assay (MTT/CCK-8)
This protocol assesses the effect of an NNMT inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
NNMT inhibitor (e.g., Nnmt-IN-3)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the NNMT inhibitor in complete medium. A common starting range is 0.1 µM to 100 µM. Remove the existing medium and add 100 µL of the diluted inhibitor solutions or a vehicle control (e.g., DMSO ≤ 0.1%).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
Viability Assessment:
-
For MTT: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells will convert MTT to purple formazan crystals. Carefully remove the medium and add 150 µL of solubilization solution to dissolve the crystals.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: In Vitro Cell Migration (Wound Healing) Assay
This assay evaluates the effect of an NNMT inhibitor on cancer cell migration.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Sterile pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow them to a confluent monolayer.
-
Wound Creation: Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing the NNMT inhibitor at a non-toxic concentration or a vehicle control.
-
Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration into the scratched area. Compare the migration rate between treated and control groups.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol outlines the evaluation of an NNMT inhibitor's anti-tumor efficacy in an animal model.
Materials:
-
Immunocompromised mice (e.g., Nude, SCID)
-
Cancer cell line
-
Sterile PBS and syringes
-
Matrigel (optional)
-
NNMT inhibitor formulation and vehicle
-
Calipers
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or a PBS/Matrigel mixture at a concentration of 5-10 x 10^6 cells per 100-200 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor mice for tumor formation. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the NNMT inhibitor or vehicle control according to the desired dosing schedule (e.g., daily oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume using calipers and monitor the body weight of the mice 2-3 times per week.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for the treatment group relative to the vehicle control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: NNMT signaling pathway and the impact of its inhibition.
Caption: A typical experimental workflow for evaluating NNMT inhibitors.
References
Methodological & Application
Nnmt-IN-4: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism and epigenetic regulation.[1] It catalyzes the methylation of nicotinamide (a form of vitamin B3) and other pyridine-containing compounds, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor. This reaction produces 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH).[1] Elevated expression of NNMT has been implicated in a variety of diseases, including metabolic disorders, neurodegenerative diseases, and multiple types of cancer, making it a promising therapeutic target.[1][2][3]
Nnmt-IN-4 is a potent, selective, and cell-permeable small molecule inhibitor of NNMT. It exhibits uncompetitive inhibition and has demonstrated favorable pharmacokinetic and pharmacodynamic profiles, making it a valuable chemical probe for studying the biological functions of NNMT in vivo. These application notes provide detailed protocols for utilizing this compound in cell-based assays to characterize its activity and investigate its effects on cellular processes.
Mechanism of Action
NNMT is a key regulator of the cellular pools of nicotinamide and the universal methyl donor, SAM. By inhibiting NNMT, this compound is designed to increase the availability of these molecules, leading to several downstream effects:
-
Increased NAD+ Levels: Nicotinamide is a primary precursor for the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in redox reactions and a substrate for enzymes like sirtuins and PARPs. By preventing the consumption of nicotinamide by NNMT, this compound can lead to an increase in intracellular NAD+ levels.
-
Enhanced Methylation Potential: NNMT activity consumes SAM. Inhibition of NNMT by this compound can therefore increase the SAM/SAH ratio, potentially enhancing the activity of other methyltransferases involved in histone and DNA methylation, thereby altering the epigenetic landscape.
-
Modulation of Signaling Pathways: NNMT has been implicated in various signaling pathways, including those involved in cell growth, metabolism, and apoptosis. For instance, downregulation of NNMT has been shown to inactivate the PI3K/Akt and ERK1/2 pathways in some cancer cells.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in both biochemical and cell-based assays.
| Assay Type | Target | Cell Line | IC50 | Reference |
| In Vitro Biochemical Assay | NNMT | N/A | 42 nM | |
| Cell-Based Assay | NNMT | K562 | 38 nM |
Signaling Pathway
The inhibition of NNMT by this compound has significant downstream effects on cellular metabolism and signaling. The following diagram illustrates the central role of NNMT and the impact of its inhibition.
Caption: The NNMT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide a general framework for assessing the cellular activity of this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: Determination of Cytotoxicity using MTT Assay
This assay determines the concentration range of this compound that is non-toxic to the cells, which is crucial for subsequent functional assays.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 0.1 µM to 100 µM. A vehicle control (e.g., DMSO) should be included, with the final solvent concentration not exceeding 0.1%. Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 2: Measurement of NNMT Activity via 1-MNA Production
This protocol directly assesses the inhibitory effect of this compound on NNMT activity in cells by quantifying the production of its product, 1-MNA.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
6-well or 12-well cell culture plates
-
LC-MS/MS system
-
Extraction solvent (e.g., 80% methanol)
-
Internal standard for 1-MNA
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well or 12-well plates and allow them to adhere. Treat the cells with a range of non-toxic concentrations of this compound (determined from the MTT assay) for a specified period (e.g., 24 hours).
-
Sample Collection:
-
Cell Lysate: Aspirate the medium, wash the cells with ice-cold PBS, and then add ice-cold extraction solvent to the wells. Scrape the cells and collect the lysate.
-
Supernatant: Collect the cell culture medium.
-
-
Sample Preparation: Centrifuge the cell lysate to pellet cellular debris. Collect the supernatant. The collected cell culture medium can also be analyzed directly or after a simple cleanup step.
-
LC-MS/MS Analysis: Analyze the levels of 1-MNA in the cell lysates and/or culture medium using a validated LC-MS/MS method. The concentration of 1-MNA is normalized to the total protein concentration of the cell lysate. A decrease in 1-MNA levels upon treatment with this compound indicates inhibition of NNMT activity.
Protocol 3: Measurement of Intracellular NAD+ Levels
This protocol assesses the functional consequence of NNMT inhibition on the NAD+ salvage pathway.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Commercially available NAD+/NADH assay kit
-
Microplate reader (fluorometric or colorimetric)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 2.
-
Cell Lysis: After treatment, lyse the cells according to the instructions provided with the NAD+/NADH assay kit. This often involves separate lysis buffers for measuring NAD+ and NADH.
-
NAD+/NADH Measurement: Follow the manufacturer's protocol to measure the levels of NAD+ and NADH. The assay typically involves an enzymatic reaction that leads to a change in color or fluorescence, which is then measured by a microplate reader.
-
Data Analysis: Calculate the intracellular concentrations of NAD+ and NADH and determine the NAD+/NADH ratio. An increase in the NAD+ level and the NAD+/NADH ratio upon treatment with this compound would be consistent with NNMT inhibition.
Experimental Workflow
The following diagram outlines the logical flow of experiments to characterize the cellular effects of this compound.
Caption: Experimental workflow for characterizing this compound in cell-based assays.
References
Application of Nnmt-IN-4 in Studying Cancer-Associated Fibroblasts (CAFs)
Affiliation: Google Research
Introduction
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that has emerged as a critical regulator in the tumor microenvironment, particularly in the context of cancer-associated fibroblasts (CAFs).[1][2] Elevated NNMT expression in CAFs is associated with a pro-tumorigenic and immunosuppressive landscape across various cancers, including ovarian, breast, and colon cancer.[1][3] NNMT catalyzes the methylation of nicotinamide, utilizing S-adenosylmethionine (SAM) as a methyl donor, which leads to a depletion of the cellular methyl pool and subsequent epigenetic remodeling.[2] This alteration in methylation status, specifically the hypomethylation of histone H3 at lysine 27 (H3K27me3), drives the secretion of complement factors from CAFs, which in turn attract immunosuppressive myeloid-derived suppressor cells (MDSCs) to the tumor.
Nnmt-IN-4 is a potent and selective small molecule inhibitor of NNMT. Its application in cancer research, particularly in the study of CAFs, provides a valuable tool to dissect the role of NNMT in tumor progression and to explore its therapeutic potential. By inhibiting NNMT, this compound can reverse the CAF-induced immunosuppression, enhance anti-tumor immunity, and potentially improve the efficacy of immunotherapies. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound to study CAFs.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of NNMT inhibition in cancer-associated fibroblasts. The data presented here is a composite from studies on potent NNMT inhibitors, serving as a reference for expected outcomes with this compound.
Table 1: In Vitro Efficacy of NNMT Inhibition in CAFs
| Parameter | Cell Type | Inhibitor Concentration | Result | Reference |
| H3K4me3 Levels | Human Lung CAFs | 10 µM (NNMTi-4) | Increased overall levels | |
| Intracellular SAM Levels | Human Lung CAFs | 10 µM (NNMTi-4) | Increased | |
| Intracellular SAH Levels | Human Lung CAFs | 10 µM (NNMTi-4) | Decreased | |
| Intracellular 1-MNA Levels | Human Lung CAFs | 10 µM (NNMTi-4) | Reduced | |
| Cancer Cell Migration (Transwell Assay) | A549 & H1299 co-cultured with CAFs | 10 µM (NNMTi-4) | Increased migration | |
| Cancer Cell Invasion (Cell Spheroid Assay) | A549 & H1299 co-cultured with CAFs | 10 µM (NNMTi-4) | Increased invasion |
Table 2: In Vivo Efficacy of NNMT Inhibition
| Animal Model | Cancer Type | Treatment | Key Findings | Reference |
| Syngeneic Mouse Model | Ovarian, Breast, Colon | NNMT inhibitor | Reduced tumor burden and metastasis, enhanced CD8+ T cell activation | |
| Urothelial Bladder Cancer Mouse Model | Bladder Cancer | 5-Amino-1-methylquinolinium iodide + anti-PD-L1 | Reduced tumor growth, enhanced apoptotic effects of anti-PD-L1 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of NNMT in CAFs
The following diagram illustrates the mechanism by which NNMT in CAFs promotes an immunosuppressive tumor microenvironment.
Caption: NNMT signaling in CAFs leading to immunosuppression.
Experimental Workflow for Studying this compound Effects on CAFs
This workflow outlines the key steps to investigate the impact of this compound on CAF function and the tumor microenvironment.
Caption: Workflow for this compound evaluation in CAFs.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary CAFs
Objective: To isolate and culture primary CAFs from fresh tumor tissue.
Materials:
-
Fresh tumor tissue
-
DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Collagenase Type I (1 mg/mL)
-
Trypsin-EDTA (0.25%)
-
70 µm cell strainer
-
Phosphate-buffered saline (PBS)
-
Centrifuge
-
Cell culture flasks
Procedure:
-
Mince the tumor tissue into small pieces (1-2 mm³) in a sterile petri dish.
-
Transfer the minced tissue to a conical tube containing Collagenase Type I solution.
-
Incubate at 37°C for 1-2 hours with gentle agitation.
-
Neutralize the collagenase by adding an equal volume of complete medium.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the filtrate at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete medium.
-
Plate the cells in a T75 flask and incubate at 37°C in a 5% CO₂ incubator.
-
After 24-48 hours, remove non-adherent cells by washing with PBS. Adherent fibroblasts will remain.
-
Culture the CAFs, changing the medium every 2-3 days. Passage the cells when they reach 80-90% confluency.
Protocol 2: Western Blot Analysis for Histone Methylation
Objective: To assess the effect of this compound on H3K27me3 levels in CAFs.
Materials:
-
Cultured CAFs treated with this compound or vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K27me3, anti-Total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Lyse the treated and control CAFs with RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using ECL substrate.
-
Quantify band intensities and normalize H3K27me3 levels to total Histone H3.
Protocol 3: In Vitro Cancer Cell Migration Assay (Transwell)
Objective: To evaluate the effect of this compound-treated CAFs on cancer cell migration.
Materials:
-
This compound-treated and control CAFs
-
Cancer cell line of interest
-
Transwell inserts (8 µm pore size)
-
Serum-free medium and medium with 10% FBS
-
Cotton swabs
-
Methanol and Crystal Violet stain
Procedure:
-
Culture CAFs in the lower chamber of a 24-well plate until confluent. Treat with this compound or vehicle for 24-48 hours.
-
Harvest cancer cells and resuspend them in serum-free medium.
-
Seed 5 x 10⁴ cancer cells in the upper chamber of the Transwell insert.
-
Place the insert into the well containing the treated or control CAFs.
-
Incubate for 12-24 hours at 37°C.
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the insert with methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the migrated cells in several random fields under a microscope.
Conclusion
This compound represents a valuable pharmacological tool for investigating the role of NNMT in the biology of cancer-associated fibroblasts. The protocols and data presented in these application notes provide a framework for researchers to explore the mechanism of NNMT in CAF-mediated immunosuppression and to evaluate the therapeutic potential of NNMT inhibition. By elucidating the downstream effects of this compound on the tumor microenvironment, these studies will contribute to the development of novel stromal-targeted therapies for cancer.
References
Application Notes and Protocols for Nnmt-IN-4 Treatment in Diet-Induced Obesity Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that has emerged as a critical regulator of cellular metabolism and energy homeostasis.[1] Elevated expression of NNMT is observed in the adipose tissue and liver of obese and diabetic individuals.[1][2] NNMT catalyzes the methylation of nicotinamide to 1-methylnicotinamide (1-MNA), utilizing S-adenosylmethionine (SAM) as a methyl donor.[1] This process can limit the availability of nicotinamide for the NAD+ salvage pathway, thereby impacting cellular energy metabolism.[1] Nnmt-IN-4, a potent NNMT inhibitor, represents a promising therapeutic strategy for obesity. By blocking NNMT, these inhibitors prevent the consumption of nicotinamide and SAM, leading to increased intracellular levels of NAD+ and SAM. This, in turn, enhances energy expenditure, suppresses lipogenesis, and leads to a reduction in body weight and fat mass without affecting food intake. Preclinical studies in diet-induced obese (DIO) mice have demonstrated significant weight loss, reduced adiposity, and improved metabolic parameters following treatment with NNMT inhibitors.
Mechanism of Action
In adipocytes of obese individuals, NNMT acts as a metabolic brake, slowing down fat metabolism. Inhibition of NNMT by this compound effectively releases this brake. The core mechanism revolves around the conservation of two crucial co-factors: NAD+ and S-adenosylmethionine (SAM). By preventing the methylation of nicotinamide, this compound increases the intracellular pools of both NAD+ and SAM. Elevated NAD+ levels enhance the activity of sirtuin 1 (SIRT1), a key regulator of metabolic processes that promotes energy expenditure. Increased SAM levels can influence epigenetic patterns through histone methylation and also enhance the metabolically demanding polyamine flux pathway, further contributing to increased energy expenditure.
Signaling pathway of NNMT inhibition by this compound.
Efficacy in Diet-Induced Obesity Animal Models
Treatment with NNMT inhibitors, such as 5-amino-1-methylquinolinium (5A1MQ), a compound similar to this compound, has demonstrated significant anti-obesity and metabolic benefits in diet-induced obese (DIO) mice.
Quantitative Data Summary
| Parameter | Animal Model | Treatment and Duration | Key Findings | Reference(s) |
| Body Weight | DIO C57BL/6J Mice | NNMT inhibitor (20 mg/kg, t.i.d.) for 11 days | 2.0g loss vs 0.6g gain in controls | |
| DIO C57BL/6J Mice | NNMT inhibitor (unspecified dose) for 10 days | >7% loss of total body weight | ||
| DIO C57BL/6J Mice | 5A1MQ (once-daily) for 28 days | Dose-dependently limited weight gain | ||
| Fat Mass | DIO C57BL/6J Mice | NNMT inhibitor (unspecified dose) for 10 days | 30% decrease in white fat tissue mass | |
| DIO C57BL/6J Mice | NNMT inhibitor (20 mg/kg, t.i.d.) for 11 days | ~35% reduction in epididymal white adipose tissue mass | ||
| Nnmt-ASO-treated HFD-fed mice | Antisense oligonucleotide knockdown for an unspecified duration | 47% reduction in relative fat mass | ||
| Adipocyte Size | DIO C57BL/6J Mice | NNMT inhibitor (unspecified dose) for 10 days | 30% decrease in white fat cell size | |
| Nnmt-ASO-treated HFD-fed mice | Antisense oligonucleotide knockdown for an unspecified duration | 44% reduction in adipocyte area | ||
| Blood Cholesterol | DIO C57BL/6J Mice | NNMT inhibitor (unspecified dose) for 10 days | Lowered to normal levels | |
| DIO C57BL/6J Mice | NNMT inhibitor (20 mg/kg, t.i.d.) for 11 days | ~30% reduction in total cholesterol | ||
| Glucose Metabolism | DIO C57BL/6J Mice | 5A1MQ (once-daily) for 28 days | Improved oral glucose tolerance and insulin sensitivity | |
| Nnmt-ASO-treated HFD-fed mice | Antisense oligonucleotide knockdown for an unspecified duration | Improved glucose tolerance and insulin sensitivity | ||
| Hepatic Steatosis | DIO C57BL/6J Mice | 5A1MQ (once-daily) for 28 days | Attenuated hepatic steatosis and macrophage infiltration | |
| DIO C57BL/6J Mice | 5A1MQ with lean diet | Improved liver pathologies (e.g., steatosis) |
Note: The specific compound "this compound" is not widely cited; the data presented is from studies on potent small-molecule NNMT inhibitors, which are expected to have a similar mechanism of action.
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of this compound in a diet-induced obesity mouse model.
Protocol 1: Induction of Diet-Induced Obesity (DIO)
-
Animal Model : Male C57BL/6J mice, 5-6 weeks old, are a commonly used strain for DIO studies.
-
Housing : Mice should be singly housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Diet :
-
Control Group : Fed a standard chow or lean diet (e.g., 10% kcal from fat).
-
DIO Group : Fed a high-fat diet (HFD), typically 45-60% kcal from fat, for 12-15 weeks to induce obesity and metabolic dysfunction.
-
-
Monitoring : Monitor body weight and food intake weekly.
Protocol 2: Administration of this compound
-
Compound Preparation : Dissolve this compound in a suitable vehicle, such as sterile saline. The concentration should be calculated to deliver the desired dose in a reasonable injection volume (e.g., 10 mL/kg body weight).
-
Dosing :
-
Route of Administration : Subcutaneous (s.c.) injection is a common and effective route.
-
Dosage : A starting dose of 20-32 mg/kg, administered once daily or multiple times a day, can be used based on previous studies with similar NNMT inhibitors. Dose-response studies are recommended.
-
Treatment Duration : A treatment period of 10 to 28 days has been shown to be effective.
-
-
Groups :
-
Lean diet + Vehicle
-
High-fat diet + Vehicle
-
High-fat diet + this compound
-
Protocol 3: Assessment of Metabolic Parameters
-
Body Composition : Measure body weight, fat mass, and lean mass using techniques like EchoMRI or DEXA at baseline and at the end of the study.
-
Food Intake : Measure daily food consumption throughout the study.
-
Glucose and Insulin Tolerance Tests (GTT and ITT) : Perform GTT and ITT towards the end of the treatment period to assess glucose homeostasis and insulin sensitivity.
-
Blood and Tissue Collection : At the end of the study, collect blood for analysis of plasma insulin, cholesterol, triglycerides, and liver enzymes (ALT, AST). Harvest tissues such as liver and white adipose tissue (epididymal and subcutaneous) for weight measurement, histology, and further molecular analysis.
-
Histology : Fix liver and adipose tissue samples in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess adipocyte size and hepatic steatosis.
Experimental workflow for evaluating this compound.
Conclusion
The inhibition of NNMT by compounds like this compound presents a compelling therapeutic strategy for the treatment of diet-induced obesity and associated metabolic disorders. The provided data and protocols offer a comprehensive framework for the preclinical evaluation of this compound in rodent models. Adherence to these methodologies will facilitate the generation of robust and reproducible data, which is crucial for advancing our understanding of NNMT's role in metabolic diseases and for the development of novel therapeutics.
References
Methodology for Assessing Nnmt-IN-4 Efficacy In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a critical role in cellular metabolism and epigenetic regulation.[1][2] It catalyzes the methylation of nicotinamide (a form of vitamin B3) using S-adenosyl-L-methionine (SAM) as a methyl donor, producing 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH).[1][3] Overexpression of NNMT has been implicated in a variety of diseases, including metabolic disorders, cancer, and neurodegenerative diseases, making it a compelling therapeutic target.[4] Nnmt-IN-4 is a selective and membrane-permeable small molecule inhibitor of NNMT, demonstrating potent activity in both biochemical and cellular assays. This document provides detailed protocols for assessing the in vitro efficacy of this compound.
Mechanism of Action and Signaling Pathway
NNMT sits at a crucial intersection of metabolic and epigenetic pathways. By consuming SAM, the universal methyl donor, NNMT can influence global DNA and histone methylation patterns, thereby altering gene expression. Furthermore, by methylating nicotinamide, NNMT regulates the intracellular pool of NAD+, a critical coenzyme for numerous cellular processes, including redox reactions and the activity of sirtuins and PARPs.
Caption: NNMT signaling pathway and the inhibitory action of this compound.
Quantitative Data for this compound
The following table summarizes the reported in vitro potency of this compound.
| Assay Type | Inhibitor | IC50 Value | Cell Line | Reference |
| Biochemical Assay | This compound | 42 nM | N/A | |
| Cell-Based Assay | This compound | 38 nM | K562 |
Experimental Protocols
A systematic approach is recommended to evaluate the in vitro efficacy of this compound, progressing from direct enzyme inhibition to cellular functional assays.
Caption: Experimental workflow for assessing this compound in vitro efficacy.
Protocol 1: NNMT Enzyme Inhibition Assay (Fluorometric)
This biochemical assay quantifies the direct inhibitory effect of this compound on purified NNMT enzyme activity.
Materials:
-
Recombinant human NNMT enzyme
-
S-adenosyl-L-methionine (SAM)
-
Nicotinamide
-
NNMT Assay Buffer
-
Thiol-detecting probe (e.g., as part of a commercial kit)
-
This compound
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in NNMT Assay Buffer. A typical starting concentration range is 0.1 nM to 10 µM.
-
Reaction Setup: In a 96-well plate, add the NNMT enzyme to all wells except the blank. Add the diluted this compound or vehicle control (e.g., DMSO) to the respective wells.
-
Reaction Initiation: Initiate the reaction by adding a mixture of SAM and nicotinamide to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the thiol-detecting probe according to the manufacturer's instructions. This probe reacts with a byproduct of the NNMT reaction (SAH, which is converted to homocysteine) to generate a fluorescent signal.
-
Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
Protocol 2: Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
Cells of interest (e.g., K562)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 3: 1-MNA Production (LC-MS) Assay
This cell-based assay confirms target engagement by measuring the reduction in the production of 1-MNA, the product of the NNMT reaction, following treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Extraction solvent (e.g., 80% methanol)
-
Internal standard for 1-MNA
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Seed and treat cells with a range of non-toxic concentrations of this compound (determined from the MTT assay) for a specified period (e.g., 24 hours).
-
Sample Collection:
-
Cell Lysate: Aspirate the medium, wash the cells with ice-cold PBS, and add ice-cold extraction solvent. Scrape and collect the lysate.
-
Supernatant: Collect the cell culture medium.
-
-
Sample Preparation: Centrifuge the cell lysate to pellet debris. Collect the supernatant. Spike samples with an internal standard.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the levels of 1-MNA.
-
Data Analysis: Compare the 1-MNA levels in this compound-treated cells to the vehicle control to determine the extent of inhibition.
Protocol 4: NAD+/NADH Ratio Assay
This assay assesses a key downstream functional effect of NNMT inhibition.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Commercially available NAD+/NADH assay kit
-
Microplate reader (fluorometric or colorimetric)
Procedure:
-
Cell Treatment: Seed and treat cells with this compound as described in Protocol 3.
-
Cell Lysis: After treatment, lyse the cells using the specific lysis buffers provided in the NAD+/NADH assay kit, which allow for the separate measurement of NAD+ and NADH.
-
Assay Performance: Follow the manufacturer's protocol for the enzymatic reactions that lead to a signal proportional to the amount of NAD+ or NADH.
-
Measurement: Measure the signal using a microplate reader.
-
Data Analysis: Calculate the intracellular concentrations of NAD+ and NADH and determine the NAD+/NADH ratio. Compare the results from inhibitor-treated cells to the vehicle control. An effective NNMT inhibitor is expected to increase intracellular NAD+ levels.
References
- 1. Proteomics reveals NNMT as a master metabolic regulator of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nnmt-IN-4 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that is emerging as a critical player in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD).[1][2][3] Elevated NNMT activity has been observed in the brains of patients with these conditions.[4][5] The enzyme catalyzes the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (MNA), a process that consumes the universal methyl donor S-adenosylmethionine (SAM). This catalytic activity has significant downstream consequences on cellular metabolism and epigenetic regulation, contributing to neuronal dysfunction.
The upregulation of NNMT in neurodegenerative diseases disrupts cellular homeostasis through several mechanisms:
-
NAD+ Depletion: By consuming nicotinamide, a precursor for nicotinamide adenine dinucleotide (NAD+) synthesis via the salvage pathway, elevated NNMT activity leads to a reduction in cellular NAD+ levels. NAD+ is an essential coenzyme for numerous cellular processes, including mitochondrial respiration, energy production, and DNA repair.
-
Impaired Sirtuin Activity: Sirtuins are a family of NAD+-dependent deacetylases crucial for neuronal health, regulating gene expression, mitochondrial function, and stress resistance. The decline in NAD+ levels due to NNMT overexpression impairs sirtuin activity.
-
Altered Methylation Potential: The consumption of SAM by NNMT and the production of S-adenosylhomocysteine (SAH) lead to a decreased SAM/SAH ratio. This ratio is a critical indicator of the cell's methylation potential, and its reduction can inhibit essential DNA and histone methylation, leading to aberrant gene expression.
-
Induction of Autophagy: High NNMT activity can be interpreted by the cell as a starvation signal due to low SAM levels, leading to the induction of autophagy. While autophagy is a necessary cellular process, its dysregulation is implicated in neurodegeneration.
Nnmt-IN-4 is a small molecule inhibitor of NNMT. By blocking the activity of this enzyme, this compound has the potential to mitigate the downstream pathological effects associated with its overexpression in neurodegenerative diseases. These application notes provide a comprehensive guide for the experimental design and use of this compound in preclinical neurodegenerative disease models.
Key Signaling Pathways
The inhibitory action of this compound on NNMT is expected to modulate several key signaling pathways implicated in neurodegeneration.
Figure 1: this compound Mechanism of Action in Neurodegeneration.
Data Presentation: Quantitative Analysis of this compound Efficacy
The following tables provide a template for summarizing quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Efficacy of this compound in a Neuronal Cell Line Model of Neurodegeneration
| Parameter | Assay | Cell Line | Condition | This compound Concentration | Result |
| Cytotoxicity | MTT/LDH Assay | SH-SY5Y | Basal | 0.1 - 100 µM | IC50 > 100 µM |
| NNMT Inhibition | Enzyme Activity Assay | SH-SY5Y | Cell Lysate | 10 µM | 85% Inhibition |
| NAD+ Levels | NAD+/NADH Assay | SH-SY5Y | Oxidative Stress | 10 µM | 1.5-fold Increase |
| Sirtuin Activity | SIRT1 Activity Assay | SH-SY5Y | Oxidative Stress | 10 µM | 1.3-fold Increase |
| Methylation | SAM/SAH Ratio | SH-SY5Y | Basal | 10 µM | 2-fold Increase |
| Autophagy | LC3-II Western Blot | SH-SY5Y | Starvation | 10 µM | Reduced LC3-II |
| Neuroprotection | Cell Viability | SH-SY5Y | Aβ42 Treatment | 10 µM | 40% Increase |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Alzheimer's Disease (e.g., 5XFAD)
| Parameter | Assay | Brain Region | Treatment Duration | This compound Dose (mg/kg) | Result |
| Cognitive Function | Morris Water Maze | - | 4 weeks | 10 | 30% Decrease in Escape Latency |
| Aβ Plaque Load | Immunohistochemistry | Hippocampus | 4 weeks | 10 | 25% Reduction in Plaque Area |
| Neuroinflammation | Iba1 Western Blot | Cortex | 4 weeks | 10 | 20% Decrease in Iba1 Levels |
| NAD+ Levels | NAD+/NADH Assay | Cortex | 4 weeks | 10 | 1.2-fold Increase |
| Sirtuin Activity | SIRT1 Activity Assay | Cortex | 4 weeks | 10 | 1.15-fold Increase |
| Synaptic Density | Synaptophysin WB | Hippocampus | 4 weeks | 10 | 15% Increase in Synaptophysin |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound.
In Vitro Experimental Workflow
Figure 2: In Vitro Experimental Workflow for this compound.
Protocol 1: In Vitro Cytotoxicity Assessment of this compound
Objective: To determine the non-toxic concentration range of this compound in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common starting range is from 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration, typically ≤ 0.1%).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Assay: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Intracellular NAD+ Levels
Objective: To determine the effect of this compound on intracellular NAD+ levels in neuronal cells under normal and stress conditions.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
Complete culture medium
-
This compound
-
Stress-inducing agent (e.g., H2O2, rotenone, or Aβ42 oligomers)
-
Commercially available NAD+/NADH assay kit
-
Microplate reader (fluorometric or colorimetric)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well or 12-well plate. Once confluent, treat the cells with a non-toxic concentration of this compound (determined from Protocol 1) for a predetermined time (e.g., 24 hours). A subset of wells should also be co-treated with a stress-inducing agent for the final few hours of incubation.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them according to the instructions provided with the NAD+/NADH assay kit.
-
NAD+ Measurement: Follow the kit's protocol to measure NAD+ and NADH levels. This typically involves enzymatic reactions that lead to a colorimetric or fluorescent output.
-
Data Analysis: Calculate the NAD+/NADH ratio. Compare the NAD+ levels and the NAD+/NADH ratio between untreated, vehicle-treated, this compound-treated, stressor-treated, and combination-treated groups.
In Vivo Experimental Workflow
Figure 3: In Vivo Experimental Workflow for this compound.
Protocol 3: Assessment of Cognitive Function in a Mouse Model of Alzheimer's Disease
Objective: To evaluate the effect of this compound on cognitive deficits in a transgenic mouse model of AD (e.g., 5XFAD).
Materials:
-
5XFAD transgenic mice and wild-type littermates
-
This compound formulated for in vivo administration
-
Vehicle control
-
Morris Water Maze apparatus
Procedure:
-
Animal Acclimation and Grouping: Acclimate mice to the housing facility for at least one week. Randomly assign mice to treatment groups (e.g., wild-type + vehicle, 5XFAD + vehicle, 5XFAD + this compound).
-
Drug Administration: Administer this compound or vehicle daily for a specified duration (e.g., 4-8 weeks) via an appropriate route (e.g., oral gavage).
-
Morris Water Maze Testing:
-
Acquisition Phase (4-5 days): Place each mouse into the water maze from different starting positions and allow it to find a hidden platform. Record the time taken (escape latency) and the path length.
-
Probe Trial (1 day after acquisition): Remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Compare the escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial between the different treatment groups.
Protocol 4: Immunohistochemical Analysis of Brain Tissue
Objective: To quantify the effect of this compound on neuropathological hallmarks (e.g., Aβ plaques) in the brains of treated mice.
Materials:
-
Mouse brains collected after the treatment period
-
Formalin or paraformaldehyde for fixation
-
Sucrose solutions for cryoprotection
-
Cryostat or microtome
-
Primary antibodies (e.g., anti-Aβ)
-
Secondary antibodies conjugated to a fluorescent or enzymatic reporter
-
Microscope with imaging software
Procedure:
-
Tissue Preparation: Perfuse the mice with PBS followed by a fixative. Dissect the brains and post-fix them overnight. Cryoprotect the brains in a sucrose gradient.
-
Sectioning: Section the brains into thin slices (e.g., 30-40 µm) using a cryostat or microtome.
-
Immunostaining:
-
Wash the sections and perform antigen retrieval if necessary.
-
Block non-specific binding sites.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the appropriate secondary antibody.
-
Mount the sections on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis: Acquire images of the stained sections using a microscope. Quantify the area and number of Aβ plaques or other markers of interest in specific brain regions (e.g., hippocampus, cortex) using image analysis software. Compare the results between treatment groups.
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent for neurodegenerative diseases. By systematically assessing its effects on key molecular pathways and functional outcomes in both in vitro and in vivo models, researchers can gain a comprehensive understanding of its therapeutic potential and mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Nicotinamide N-methyltransferase as a potential therapeutic target for neurodegenerative disorders: Mechanisms, challenges, and future directions. | Read by QxMD [read.qxmd.com]
- 3. Nicotinamide N-methyltransferase as a potential therapeutic target for neurodegenerative disorders: Mechanisms, challenges, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Expression of Nicotinamide N-Methyltransferase in Patients with Sporadic Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring NNMT Activity Following Nnmt-IN-4 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a critical role in cellular metabolism and epigenetic regulation. It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NAM), producing 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH).[1][2] Elevated NNMT expression is implicated in numerous diseases, including metabolic disorders, cancer, and neurodegenerative diseases, making it a compelling therapeutic target.[3][4][5] Nnmt-IN-4 is a small molecule inhibitor designed to target NNMT activity. These application notes provide a detailed guide to various experimental techniques for quantifying the activity and inhibition of NNMT by this compound in both biochemical and cellular contexts.
Overview of NNMT Inhibition and Measurement Strategies
The primary function of NNMT is the methylation of nicotinamide. Inhibition of this activity by compounds like this compound can be measured through several approaches:
-
Biochemical Assays: Directly measure the enzymatic activity of purified NNMT and its inhibition by quantifying the production of SAH or the depletion of SAM.
-
Cell-Based Assays: Assess the inhibitor's efficacy within intact cells by measuring the levels of the NNMT product, 1-MNA, or downstream metabolic consequences, such as changes in NAD+ levels.
-
Target Engagement Assays: Confirm the direct binding of the inhibitor to NNMT within a cellular environment using methods like the Cellular Thermal Shift Assay (CETSA).
Below is a diagram illustrating the core reaction catalyzed by NNMT and the point of intervention for an inhibitor like this compound.
Data Presentation: Comparative Inhibitor Potency
The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). The table below summarizes representative IC50 values for various NNMT inhibitors, providing a benchmark for evaluating this compound.
| Compound | Assay Type | Target Species | IC50 Value (µM) | Reference |
| This compound Analog | Cell-Free (Enzymatic) | Human | 1.6 | |
| This compound Analog | Cell-Based (3T3L1 cells) | Murine | 6.3 | |
| JBSNF-000088 | Cell-Free (Enzymatic) | Human | 1.8 | |
| Compound 78 | Cell-Free (Enzymatic) | Human | 1.41 | |
| Compound 78 | Cell-Based (HSC-2 cells) | Human | ~50% MNA reduction at 100 µM | |
| Sinefungin | Cell-Free (Enzymatic) | Human | Low Micromolar | |
| S-adenosyl-L-homocysteine | Cell-Free (Enzymatic) | Human | Low Micromolar |
Experimental Protocols
Protocol 1: Cell-Free NNMT Activity Assay (SAH Detection)
This protocol measures the direct inhibition of purified NNMT by quantifying the production of SAH using a bioluminescent assay, such as the MTase-Glo™ Methyltransferase Assay.
Principle: The amount of SAH produced by NNMT is detected in a coupled-enzyme reaction that ultimately generates a luminescent signal proportional to NNMT activity.
Materials:
-
Recombinant Human NNMT Enzyme
-
This compound (and other inhibitors for comparison)
-
S-adenosylmethionine (SAM)
-
Nicotinamide (NAM)
-
MTase-Glo™ Reagent and Detection Solution (Promega) or similar SAH detection kit
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.6, 1 mM DTT)
-
White, opaque 96- or 384-well assay plates
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
4 µL of Assay Buffer.
-
1 µL of test compound (this compound) or vehicle (DMSO).
-
2 µL of a solution containing NNMT enzyme and NAM substrate (e.g., final concentrations of 1-5 nM NNMT and 5 mM NAM).
-
-
Initiate Reaction: Add 2 µL of SAM solution (e.g., final concentration of 5 µM) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
SAH Detection:
-
Add 5 µL of MTase-Glo™ Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
Add 10 µL of MTase-Glo™ Detection Solution to each well.
-
Incubate at room temperature for another 30 minutes.
-
-
Measurement: Measure luminescence using a plate-reading luminometer.
Data Analysis:
-
Correct for background by subtracting the luminescence of "no enzyme" control wells.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle (DMSO) control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based 1-MNA Quantification by LC-MS/MS
This protocol measures NNMT activity in a cellular context by quantifying the intracellular concentration of its product, 1-MNA, after inhibitor treatment.
Principle: Cells are treated with this compound, and the resulting change in intracellular 1-MNA levels is measured using highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Cell line with detectable NNMT expression (e.g., HEK293, HepG2, U2OS)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed cells in a 12- or 24-well plate and allow them to adhere and grow to ~80% confluency.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the medium containing the inhibitor or vehicle (DMSO). Incubate for 24 hours at 37°C.
-
Cell Harvesting and Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Lysis Buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and collect the lysate.
-
-
Sample Preparation:
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant.
-
Determine the total protein concentration of each sample using a BCA assay for normalization.
-
-
LC-MS/MS Analysis: Analyze the supernatant for 1-MNA levels using a validated LC-MS/MS method. This typically involves protein precipitation followed by injection onto an appropriate chromatography column (e.g., HILIC). Data Analysis:
-
Normalize the measured 1-MNA concentration to the total protein concentration for each sample.
-
Calculate the percent inhibition of 1-MNA production for each this compound concentration relative to the vehicle control.
-
Determine the cellular IC50 value by plotting the data as described in Protocol 1.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies that this compound directly binds to and stabilizes the NNMT protein inside intact cells.
Principle: Ligand binding increases a protein's thermal stability. In CETSA, cells are treated with the inhibitor and then heated across a temperature gradient. Stabilized proteins remain soluble at higher temperatures, which can be detected by Western blotting.
Materials:
-
Cell line expressing NNMT
-
This compound
-
Vehicle (DMSO)
-
PBS with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw supplies)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for NNMT
-
HRP-conjugated secondary antibody
-
Thermocycler
Procedure:
-
Cell Treatment: Harvest cultured cells and resuspend them in the culture medium. Create two aliquots: one treated with a saturating concentration of this compound (e.g., 10-50 µM) and one with vehicle (DMSO). Incubate at 37°C for 1 hour.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermocycler and heat them for 3 minutes across a range of temperatures (e.g., 40°C to 70°C). Include an unheated control.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and a 37°C water bath).
-
Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein (pellet).
-
Western Blotting:
-
Collect the supernatants and determine protein concentration.
-
Normalize all samples to the same protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against NNMT, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Data Analysis:
-
Quantify the band intensities for NNMT at each temperature for both the vehicle- and this compound-treated samples.
-
Normalize the intensities to the unheated control sample (100% soluble protein).
-
Plot the percentage of soluble NNMT versus temperature for both conditions. A rightward shift in the melting curve for the this compound-treated sample indicates target stabilization and engagement.
Downstream Effects of NNMT Inhibition
NNMT activity influences broader metabolic and signaling pathways. Measuring these downstream effects can provide further evidence of this compound's cellular activity.
NNMT Signaling Context: NNMT consumes SAM and NAM, thereby affecting cellular methylation potential (SAM/SAH ratio) and the NAD+ salvage pathway. Inhibition of NNMT is expected to increase cellular NAD+ levels and may impact signaling cascades like PI3K/Akt and MAPK/ERK.
Protocol 4: Measuring Cellular NAD+/NADH Ratio
Principle: NNMT inhibition is expected to increase the pool of NAM available for the NAD+ salvage pathway, thereby increasing cellular NAD+ levels. This can be measured using a bioluminescent plate-based assay.
Materials:
-
Cells treated with this compound as described in Protocol 2.
-
NAD/NADH-Glo™ Assay Kit (Promega) or similar.
-
White, opaque 96-well assay plates.
-
Luminometer.
Procedure:
-
Cell Treatment and Lysis: Follow steps 1-3 from Protocol 2.
-
Assay Procedure: Follow the manufacturer's protocol for the NAD/NADH-Glo™ Assay. This typically involves:
-
Adding a lysis/detection reagent to the cell culture wells.
-
Incubating to allow for cell lysis and enzymatic reactions that convert NAD+ and NADH to a luminescent signal.
-
Measuring luminescence. To determine the ratio, total NAD+/NADH is measured, and in parallel samples, NAD+ is decomposed before the assay to measure NADH only.
-
-
Data Analysis: Calculate the concentrations of NAD+ and NADH based on a standard curve. Determine the NAD+/NADH ratio for both vehicle- and this compound-treated cells. An increase in this ratio upon treatment provides secondary evidence of NNMT inhibition.
References
Application of Nnmt-IN-4 in Studying Metabolic Reprogramming in Tumors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that has emerged as a key player in cancer metabolism and a promising therapeutic target.[1][2] Overexpressed in a wide array of human cancers, including those of the lung, liver, kidney, and breast, elevated NNMT activity is closely associated with tumor initiation, proliferation, migration, invasion, and chemoresistance.[1][3] NNMT catalyzes the methylation of nicotinamide (NAM) using S-adenosylmethionine (SAM) as the methyl donor, producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[4] This process can lead to a depletion of the universal methyl donor SAM, altering the cellular SAM/SAH ratio, which is a critical determinant of cellular methylation potential. The resulting global hypomethylation of histones and other proteins can drive widespread changes in the epigenetic landscape and promote the expression of pro-tumorigenic genes.
Nnmt-IN-4 is a potent, selective, and cell-permeable small molecule inhibitor of NNMT. It serves as a valuable chemical probe for elucidating the role of NNMT in tumor biology and for preclinical assessment as a potential anti-cancer therapeutic. These application notes provide detailed protocols for utilizing this compound in cancer research to investigate its effects on metabolic reprogramming and cellular signaling.
Mechanism of Action
This compound acts as an uncompetitive inhibitor of NNMT, binding to the enzyme-substrate complex. By inhibiting NNMT, this compound prevents the consumption of SAM for nicotinamide methylation. This leads to an increase in the intracellular SAM/SAH ratio, thereby restoring cellular methylation potential. The downstream consequences of NNMT inhibition include the reversal of aberrant epigenetic modifications and the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/Akt pathway.
Data Presentation
The following tables summarize the inhibitory potency of this compound and the effects of NNMT inhibition on various cancer-related parameters.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Line / System | IC50 (nM) |
| Biochemical Assay | Promega MTase-Glo | 42 |
| Cell-Based Assay | K562 (Chronic Myeloid Leukemia) | 38 |
| ** |
Table 2: Quantitative Effects of NNMT Inhibition on Cellular Metabolism and Epigenetics
| Parameter Measured | Cancer Model | Method of NNMT Inhibition | Observed Effect | Reference |
| SAM/SAH Ratio | Breast Cancer (SUM159PT) | NNMT Knockout | 1.8 to 2-fold increase | |
| SAM/SAH Ratio | Ovarian Cancer (SKOV3) | siRNA Knockdown | 4-fold increase | |
| Histone H3 Methylation (H3K4me3, H3K9me2, H3K27me3) | Renal Cancer (769-P) | NNMT Overexpression | ~40-50% decrease | |
| Histone H3 Methylation | Ovarian Cancer (SKOV3) | siRNA Knockdown | Increase in various histone methylation marks | |
| Protein Phosphatase 2A (PP2A) Methylation | Renal Cancer (769-P) | NNMT Overexpression | Striking reduction |
Visualizations
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration). Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Protein Expression and Histone Methylation
This protocol is used to detect changes in the expression of NNMT, key signaling proteins, and histone methylation marks following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NNMT, anti-phospho-Akt, anti-total-Akt, anti-H3K27me3, anti-total Histone H3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound at the desired concentration and time point. Wash cells with cold PBS and lyse with RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) and separate by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or total histone H3) for normalization.
Protocol 3: LC-MS/MS Analysis of Intracellular Metabolites (SAM and SAH)
This protocol is for the quantitative assessment of the effect of this compound on cellular SAM and SAH levels. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.
Materials:
-
Cancer cells treated with this compound
-
Cold PBS
-
Methanol
-
Internal standards (e.g., deuterated SAM and SAH)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Treatment: Plate the chosen cell line and treat with this compound at various concentrations for a specified duration (e.g., 24 hours).
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add a cold extraction solvent (e.g., 80% methanol) containing internal standards to the plate.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge at high speed at 4°C to pellet proteins and cell debris.
-
-
Sample Preparation: Collect the supernatant, dry it under a stream of nitrogen or using a vacuum concentrator, and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate SAM and SAH using an appropriate chromatography column and mobile phase gradient.
-
Detect and quantify SAM and SAH using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of SAM and SAH.
-
Calculate the concentrations of SAM and SAH in the samples based on the standard curve and normalize to the internal standards and cell number or protein content.
-
Determine the SAM/SAH ratio.
-
Conclusion
This compound is a critical tool for investigating the role of NNMT in the metabolic reprogramming of tumors. The protocols outlined above provide a framework for researchers to assess the efficacy and mechanism of action of this inhibitor in various cancer models. By modulating the cellular methylation potential, this compound offers a promising avenue for therapeutic intervention in cancers characterized by NNMT overexpression. Further research utilizing this and similar inhibitors will be crucial for the clinical translation of NNMT-targeted therapies.
References
Troubleshooting & Optimization
Nnmt-IN-4 solubility and stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Nnmt-IN-4. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound compound?
A: Solid this compound should be stored in a tightly sealed container in a dry and cool place, protected from light. For long-term storage, it is recommended to keep it at -20°C or -80°C.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A: It is recommended to dissolve solid this compound in an organic solvent like dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM to 100 mM)[1][2][3].
Q3: How can I improve the dissolution of this compound in the chosen solvent?
A: To aid dissolution, you can gently warm the solution and use sonication[2][3]. Ensure the cap of the vial is tightly sealed to prevent solvent evaporation.
Q4: How stable are the this compound stock solutions?
A: The stability of this compound stock solutions is dependent on the storage temperature. When stored at -80°C in a suitable solvent such as anhydrous DMSO, the solution can be stable for up to two years. At -20°C, stability is typically maintained for up to one year. To minimize degradation, use anhydrous solvents and protect the solutions from light.
Q5: Is it advisable to store diluted, ready-to-use this compound solutions?
A: It is generally not recommended to store diluted working solutions for extended periods. To ensure accuracy and reproducibility in your experiments, it is best to prepare fresh working solutions from your frozen stock on the day of the experiment. If a working solution needs to be prepared in advance, it should be used as soon as possible and kept on ice and protected from light.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound Precipitation in Aqueous Solutions | When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, the compound may precipitate out due to its low aqueous solubility. | To mitigate this, add the DMSO stock solution dropwise to the aqueous solution while vortexing to ensure rapid and thorough mixing. Avoid preparing working solutions at concentrations that exceed the aqueous solubility limit of this compound. For in vivo studies, consider using co-solvents such as PEG300 or Tween-80 to create a stable formulation. |
| Inconsistent or Lower-Than-Expected Inhibition in Assays | Degradation of the this compound stock solution. | Prepare a fresh stock solution from the solid compound. Ensure proper storage of stock solutions at -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Use anhydrous DMSO for reconstitution. |
| Degradation of this compound in the assay plate. | Minimize the exposure of the assay plate to light. Prepare working solutions immediately before use. | |
| Incorrect concentration of this compound. | Verify the initial weighing of the solid compound and all subsequent dilution calculations. | |
| This compound is Not Dissolving in the Chosen Solvent | The solvent may be inappropriate or of low quality. | While specific solubility data for this compound is not widely published, many small molecule inhibitors are soluble in organic solvents like DMSO. Always use a fresh, high-purity, anhydrous grade of your chosen solvent, as solvents like DMSO can absorb water over time, which can reduce their effectiveness. |
| Insufficient mixing. | Ensure vigorous vortexing or sonication to aid dissolution. Gentle warming (e.g., to 37°C) can also be effective, but be mindful of potential compound degradation at higher temperatures. |
Quantitative Data Summary
The following tables provide representative data for the solubility and stability of small molecule NNMT inhibitors, which can be used as a guideline for this compound.
Table 1: Solubility of a Representative NNMT Inhibitor in Various Solvents
| Solvent | Solubility (mg/mL) | Molarity (mM) | Notes |
| DMSO | > 50 | > 150 | Stock solutions are typically prepared in DMSO. |
| Ethanol | ~10 | ~30 | May require warming to fully dissolve. |
| PBS (pH 7.4) | < 0.1 | < 0.3 | Low aqueous solubility is common for this class of compounds. |
Table 2: Stability of a Representative NNMT Inhibitor Stock Solution (in DMSO)
| Storage Temperature | Storage Duration | Purity Retained | Notes |
| -80°C | 2 years | > 98% | Recommended for long-term storage. Avoid repeated freeze-thaw cycles. |
| -20°C | 1 year | > 98% | Suitable for shorter-term storage. |
| 4°C | 1 week | ~95% | Short-term storage only. Protect from light. |
| Room Temperature | 24 hours | ~90% | Not recommended for storage. Prepare fresh for immediate use. |
Experimental Protocols
Protocol for Determining Equilibrium Solubility (Saturation Shake-Flask Method)
The saturation shake-flask (SSF) method is the gold standard for determining equilibrium solubility.
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., PBS, pH 7.4) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation or filtration. This step is critical for accurate measurements.
-
Quantification: Determine the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Replication: Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
Protocol for Assessing Stock Solution Stability
This protocol outlines a method for evaluating the stability of this compound in a solvent over time.
-
Sample Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration. Aliquot the solution into multiple vials for testing at different time points and storage conditions.
-
Storage: Store the aliquots under the desired conditions (e.g., -80°C, -20°C, 4°C, room temperature), protected from light.
-
Time Points: At specified time intervals (e.g., 0, 1 week, 1 month, 3 months, 6 months, 1 year, 2 years), retrieve an aliquot from each storage condition.
-
Analysis: Analyze the concentration and purity of this compound in each aliquot using a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.
-
Evaluation: Compare the results to the initial (time 0) sample to determine the percentage of the compound remaining and identify any degradation products.
Visualizations
Caption: Simplified signaling pathway of NNMT and the inhibitory action of this compound.
Caption: Experimental workflow for determining equilibrium solubility.
References
troubleshooting inconsistent results with Nnmt-IN-4
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Nnmt-IN-4, a selective and membrane-permeable inhibitor of Nicotinamide N-methyltransferase (NNMT). This guide is designed to address common issues that may arise during experimentation, ensuring more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, uncompetitive small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT). NNMT is a crucial enzyme in cellular metabolism that catalyzes the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (MNA). This process utilizes S-adenosylmethionine (SAM) as a methyl donor. By inhibiting NNMT, this compound blocks this reaction, which can lead to a variety of downstream effects, including the modulation of cellular SAM and NAD+ pools. These changes can, in turn, impact epigenetic regulation and the activity of NAD+-dependent enzymes.
Q2: What are the reported IC50 values for this compound?
This compound has reported IC50 values of 42 nM in in vitro biochemical assays and 38 nM in cell-based assays. It is important to note that the optimal concentration for your specific cell type should be determined empirically through a dose-response experiment.
Q3: How should I prepare and store this compound stock solutions?
It is recommended to dissolve this compound in a suitable solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. When preparing working solutions for your experiments, dilute the stock in fresh, pre-warmed cell culture medium. To prevent solvent-induced cytotoxicity, the final DMSO concentration in the culture medium should typically be kept at or below 0.1%.
Q4: What are some potential reasons for observing no effect after treating cells with this compound?
Several factors could contribute to a lack of an observable effect:
-
Low or absent NNMT expression: The chosen cell line may not express sufficient levels of the NNMT enzyme. It is crucial to confirm NNMT expression via Western blot or qPCR before starting your experiments.
-
Suboptimal inhibitor concentration: The concentration of this compound used may be too low to elicit a response. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line.
-
Insufficient treatment duration: The metabolic and epigenetic changes induced by NNMT inhibition may require a longer time to become apparent. Consider a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal treatment duration.
-
Compound instability: Improper storage or handling of this compound can lead to its degradation. Always use a fresh aliquot for your experiments and ensure it has been stored correctly.
-
Poor cell permeability: Although this compound is described as membrane permeable, issues with cellular uptake can sometimes occur.
Troubleshooting Guide for Inconsistent Results
Inconsistent results in experiments with this compound can be frustrating. The following table outlines common problems, their potential causes, and suggested solutions.
| Problem | Possible Cause | Suggested Solution |
| High variability between replicates | Pipetting errors leading to inconsistent concentrations. | Use calibrated pipettes and be meticulous with serial dilutions. |
| Cell plating inconsistency. | Ensure a uniform cell density across all wells. | |
| Contamination of reagents or cell culture. | Use fresh, high-quality reagents and regularly check for mycoplasma contamination. | |
| No observable effect of this compound | Low or absent NNMT expression in the cell line. | Confirm NNMT protein or mRNA levels in your cells using Western blot or qPCR. |
| This compound concentration is too low. | Perform a dose-response curve with a wider concentration range (e.g., 0.01 µM to 100 µM). | |
| Insufficient treatment duration. | Conduct a time-course experiment (e.g., 24, 48, 72 hours). | |
| Inactive compound due to improper storage. | Use a fresh aliquot of this compound and verify proper storage conditions. | |
| High background or inconsistent results in NNMT activity assays | Suboptimal assay conditions (e.g., pH, temperature). | Optimize the components of your assay buffer and incubation times. |
| Contamination of reagents. | Use fresh, high-quality reagents. | |
| Discrepancy between in-vitro and in-cellulo activity | Poor cell permeability of the inhibitor. | While this compound is reported to be cell-permeable, this can be cell-type dependent. Consider verifying intracellular compound levels if possible. |
| Efflux of the inhibitor by cellular transporters. | Cancer cells can upregulate ATP-binding cassette (ABC) transporters that pump out inhibitors. | |
| Intracellular metabolism of this compound. | The compound may be metabolized by the cells into an inactive form. | |
| Observed cytotoxicity in control cells | Solvent toxicity (e.g., DMSO). | Ensure the final solvent concentration is low (typically <0.1%) and include a solvent-only control. |
| Off-target effects at high concentrations. | Use the lowest effective concentration determined from your dose-response experiments. Consider using a structurally different NNMT inhibitor as a control to confirm that the observed effect is on-target. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound and a related compound, Nnmt-IN-3, to provide a reference for expected potency.
| Inhibitor | Assay
Technical Support Center: Addressing Nnmt-IN-4 Cytotoxicity in Sensitive Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues when using Nnmt-IN-4 in sensitive cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective and cell-permeable inhibitor of Nicotinamide N-methyltransferase (NNMT). NNMT is a cytosolic enzyme that plays a key role in cellular metabolism by catalyzing the methylation of nicotinamide (a form of vitamin B3) and other pyridine compounds, using S-adenosyl-L-methionine (SAM) as a methyl donor. This process yields 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH). By inhibiting NNMT, this compound is designed to increase the intracellular pools of nicotinamide and SAM. This can lead to several downstream effects, including boosting NAD+ levels (as nicotinamide is a key precursor) and increasing the cellular methylation potential by making SAM available for other methyltransferases.[1]
Q2: In which types of cancer is NNMT overexpressed and considered a therapeutic target?
Elevated expression of NNMT has been reported in a variety of human cancers, including but not limited to, ovarian, colorectal, lung, kidney, bladder, and pancreatic cancers.[2][3] In many of these cancers, high NNMT expression is associated with a more aggressive phenotype and poor prognosis.[4][5]
Q3: What are the potential reasons for observing cytotoxicity with this compound in certain cell lines?
Observed cytotoxicity can stem from several factors:
-
On-target effects: In some cancer cell lines, the inhibition of NNMT can disrupt metabolic pathways that are critical for their survival and proliferation, leading to cell death.
-
Off-target effects: this compound may interact with other cellular targets besides NNMT, which could induce a cytotoxic response. While selectivity profiling for this compound is not extensively published, studies on other NNMT inhibitors have shown interactions with other methyltransferases.
-
Cell line-specific sensitivity: The genetic and metabolic makeup of a particular cell line can render it more susceptible to the effects of NNMT inhibition.
-
Experimental conditions: Factors such as high concentrations of the compound, solvent toxicity (e.g., DMSO), or compound precipitation in the culture medium can contribute to apparent cytotoxicity.
Q4: What are the known downstream signaling pathways affected by NNMT inhibition that could lead to cytotoxicity?
Inhibition or knockdown of NNMT has been shown to impact several key signaling pathways involved in cell survival and proliferation. These include the PI3K/Akt and ERK1/2 pathways. Downregulation of these pathways can lead to the induction of apoptosis. Furthermore, NNMT inhibition can alter the cellular methylation potential, affecting histone and DNA methylation and consequently gene expression.
Troubleshooting Guide for this compound Induced Cytotoxicity
This guide provides a step-by-step approach to troubleshoot and mitigate unexpected cytotoxicity observed during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity at expected therapeutic concentrations | Cell line is highly sensitive to on-target NNMT inhibition. | 1. Confirm On-Target Effect: Use a structurally different NNMT inhibitor or siRNA/shRNA against NNMT. If a similar cytotoxic effect is observed, it is likely on-target. 2. Determine a More Precise IC50: Perform a detailed dose-response curve starting from a very low concentration to accurately determine the cytotoxic IC50 for your specific cell line. |
| Off-target effects of this compound. | 1. Selectivity Profiling: If available, consult selectivity profiling data for this compound against a panel of kinases and other methyltransferases. 2. Use Lower Concentrations: Work at the lowest effective concentration for NNMT inhibition to minimize potential off-target effects. | |
| Solvent (e.g., DMSO) toxicity. | 1. Run a Vehicle Control: Always include a control group treated with the same concentration of the solvent used to dissolve this compound. 2. Minimize Final Solvent Concentration: Aim for a final solvent concentration of ≤ 0.1% in your cell culture medium. | |
| Compound precipitation in culture medium. | 1. Check Solubility: Visually inspect the culture wells for any precipitate. 2. Prepare Fresh Solutions: Prepare fresh dilutions of this compound from a stock solution for each experiment. 3. Modify Dissolution Method: Consider using a different solvent or pre-warming the culture medium before adding the compound. | |
| Variable cytotoxicity between replicate wells | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques for even distribution. |
| Inconsistent compound concentration. | Ensure thorough mixing of the compound in the culture medium before adding it to the cells. | |
| Cytotoxicity observed only in specific "sensitive" cell lines | Differential expression of NNMT or dependence on NNMT-regulated pathways. | 1. Measure NNMT Expression: Compare the expression level of NNMT in your sensitive and resistant cell lines via qPCR or Western blot. 2. Analyze Downstream Pathways: Investigate the activity of key survival pathways like PI3K/Akt in both sensitive and resistant lines upon this compound treatment. |
Quantitative Data Summary
The following tables summarize key quantitative data related to NNMT and its inhibition.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| Biochemical IC50 | 42 nM | Not publicly available in detail |
| Cell-based IC50 | 38 nM | Not publicly available in detail |
Note: The provided IC50 values are based on limited publicly available information. Researchers should determine the specific IC50 for their cell lines of interest.
Table 2: Effects of NNMT Inhibition on Cancer Cell Lines (from various studies with different inhibitors/methods)
| Effect | Cell Lines | Observations | Reference |
| Reduced Cell Viability | Osteosarcoma (U-2 OS, Saos-2), Merkel Cell Carcinoma (MCC13, MCC26) | Significant reduction in cell viability after treatment with NNMT inhibitors. | |
| Induction of Apoptosis | Breast Cancer (Bcap-37, MDA-MB-231) | Down-regulation of NNMT induced apoptosis via the mitochondria-mediated pathway. | |
| Colorectal Cancer | NNMT inhibition enhanced 5-FU-induced apoptosis. | ||
| Cell Cycle Arrest | Colorectal Cancer | NNMT overexpression promotes cell cycle progression. | |
| Inhibition of Cell Proliferation | Oral Squamous Carcinoma (HSC-2) | A dose-dependent inhibitory effect on cell proliferation was observed. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is to determine the cytotoxic effect of this compound on a sensitive cell line.
Materials:
-
Sensitive cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common starting range is from 0.01 µM to 100 µM. Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
Sensitive cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified period (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizations
Caption: this compound inhibits NNMT, leading to metabolic shifts and impacting downstream signaling pathways.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity with this compound.
Caption: A general experimental workflow to characterize this compound-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic pan-cancer analysis of the nicotinamide n-methyltransferase in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NNMT Is an Immune-Related Prognostic Biomarker That Modulates the Tumor Microenvironment in Pan-Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Nnmt-IN-4 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo studies involving the nicotinamide N-methyltransferase (NNMT) inhibitor, Nnmt-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and cell-permeable small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT). NNMT is a key enzyme in cellular metabolism that catalyzes the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (MNA). This process consumes the universal methyl donor S-adenosylmethionine (SAM), converting it to S-adenosylhomocysteine (SAH). By inhibiting NNMT, this compound prevents the consumption of nicotinamide and SAM, leading to increased intracellular levels of NAD+ and an altered cellular methylation potential.[1] This can impact various downstream signaling pathways involved in metabolism, epigenetics, and cell signaling, such as the STAT3 and Akt/mTOR pathways.[2]
Q2: What are the primary sources of variability in in vivo studies with this compound?
A2: Variability in in vivo studies with this compound can arise from several factors:
-
Formulation and Administration: Due to the often poor aqueous solubility of small molecule inhibitors, inconsistent formulation or administration can lead to significant differences in drug exposure between animals.
-
Biological Factors: Inherent biological differences in age, sex, weight, and genetic background of the animals can influence drug metabolism and response.[3]
-
Experimental Procedures: Inconsistent handling, dosing techniques, and timing of measurements can introduce variability.
-
Environmental Factors: Variations in housing conditions, diet, and light cycles can affect animal physiology and drug response.
Q3: How should I prepare and administer this compound for in vivo studies?
A3: this compound is typically a solid that requires dissolution in a suitable vehicle for in vivo administration. A common approach for poorly soluble compounds is to first dissolve them in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it in a co-solvent mixture. The final concentration of DMSO should be kept low (typically ≤ 5-10%) to avoid toxicity. Both intraperitoneal (IP) injection and oral gavage (PO) are common administration routes, with IP injection often providing higher bioavailability.
Q4: What are the expected downstream effects of this compound treatment in vivo?
A4: Based on studies with other NNMT inhibitors, in vivo administration of this compound is expected to lead to:
-
Metabolic Changes: Inhibition of NNMT can lead to increased levels of S-adenosylmethionine (SAM) and NAD+ in tissues like the liver and white adipose tissue.[4]
-
Pharmacodynamic Effects: A key indicator of target engagement is a reduction in the levels of 1-methylnicotinamide (MNA), the product of the NNMT reaction, in plasma and tissues.[5]
-
Phenotypic Changes: In disease models, particularly those related to metabolic disorders, NNMT inhibition has been shown to reduce body weight, improve insulin sensitivity, and decrease fat mass. In cancer models, it may inhibit tumor growth and metastasis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability in Pharmacokinetic (PK) Data | 1. Inconsistent Formulation: Precipitation of this compound in the vehicle. 2. Inaccurate Dosing: Errors in injection volume or technique. 3. Biological Variability: Differences in drug absorption and metabolism between animals. | 1. Optimize Formulation: Prepare fresh formulations for each experiment. Ensure complete dissolution and consider using a vehicle known to improve solubility of hydrophobic compounds (see Protocol 1). 2. Standardize Dosing: Ensure all personnel are trained in consistent administration techniques. Normalize the dose to the body weight of each animal. 3. Increase Sample Size: Use a larger number of animals per group to improve statistical power. Ensure animals are age- and sex-matched. |
| Lack of Efficacy or Inconsistent Pharmacodynamic (PD) Effects | 1. Suboptimal Dose: The administered dose may be too low to achieve sufficient target engagement. 2. Poor Bioavailability: The compound may not be reaching the target tissue in adequate concentrations. 3. Low NNMT Expression: The target tissue or cell line may have low endogenous expression of NNMT. | 1. Conduct a Dose-Response Study: Determine the optimal dose of this compound for your specific animal model and desired endpoint. 2. Evaluate Different Routes of Administration: Compare oral gavage with intraperitoneal injection, as the latter often leads to higher bioavailability. Consider formulation strategies to enhance absorption. 3. Confirm NNMT Expression: Before starting in vivo studies, confirm NNMT expression in your target tissue or cell line using methods like Western blot or qPCR. |
| Unexpected Toxicity or Adverse Effects | 1. High Dose: The administered dose may be in the toxic range. 2. Vehicle Toxicity: The vehicle itself (e.g., high concentration of DMSO) may be causing adverse effects. 3. Off-Target Effects: this compound may be interacting with other cellular targets. | 1. Determine Maximum Tolerated Dose (MTD): Conduct a toxicity study to identify the highest dose that does not cause significant adverse effects. 2. Include a Vehicle-Only Control Group: This will help to distinguish between the effects of the vehicle and the compound. 3. Assess Selectivity: Review literature for known off-target effects of similar compounds. If necessary, perform in vitro screening against a panel of related methyltransferases. |
Quantitative Data Summary
The following tables summarize key quantitative data for NNMT inhibitors from preclinical studies. Note that this data is for related compounds and should be used as a reference for designing experiments with this compound.
Table 1: In Vitro Potency of NNMT Inhibitors
| Compound | Target | IC50 (Cell-free) | IC50 (Cell-based) | Reference(s) |
| This compound | NNMT | 42 nM | 38 nM (K562 cells) | |
| JBSNF-000265 | NNMT | 0.58 µM | Not Reported | |
| MS2734 | NNMT | Not Reported | Not Reported (Biochemical IC50 ~1.4 µM) |
Table 2: Example In Vivo Efficacy of an NNMT Inhibitor (JBSNF-000088) in a High-Fat Diet (HFD) Mouse Model
| Treatment Group | Change in Body Weight | Glucose Tolerance (AUC) | Reference(s) |
| HFD Control | Increased | Impaired | |
| HFD + JBSNF-000088 | Reduced vs. HFD Control | Improved vs. HFD Control |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration (Example)
This protocol provides a general method for formulating a hydrophobic NNMT inhibitor for in vivo studies and should be optimized for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 10x the final desired concentration).
-
In a sterile tube, add the required volume of the this compound stock solution in DMSO.
-
Sequentially add the other co-solvents, vortexing thoroughly after each addition:
-
Add 40% of the final volume of PEG300 and vortex.
-
Add 5% of the final volume of Tween-80 and vortex.
-
Add sterile saline to reach the final volume (e.g., 45% of the final volume) and vortex.
-
-
If any precipitation is observed, gently warm the solution and/or sonicate until it becomes clear.
-
Administer the formulation to the animals immediately after preparation. A common final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Protocol 2: Western Blot Analysis for NNMT and Downstream Signaling Proteins
This protocol is for assessing protein levels of NNMT and downstream signaling molecules like p-STAT3 and p-Akt to confirm target engagement and pathway modulation.
Materials:
-
Tissue or cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NNMT, anti-p-STAT3, anti-p-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Protein Extraction and Quantification: Homogenize tissues or lyse cells in lysis buffer. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities relative to a loading control (e.g., GAPDH).
Visualizations
Caption: NNMT Signaling Pathway and Point of Inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nicotinamide N-methyltransferase knockdown protects against diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nnmt-IN-4 Bioavailability for Animal Studies
Welcome to the technical support center for Nnmt-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving optimal bioavailability of this compound in preclinical animal studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during in vivo experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter that can impact the bioavailability and efficacy of this compound in your animal studies.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Precipitation of this compound in formulation | - Poor solubility: this compound, like many small molecule inhibitors, may have limited aqueous solubility. - Improper mixing: The order of solvent addition and inadequate mixing can lead to precipitation. - Temperature effects: Cooling of a saturated solution can cause the compound to crash out. | 1. Optimize the formulation vehicle: Experiment with different co-solvents and excipients. A common starting point for poorly soluble compounds is a vehicle containing DMSO, PEG300, and Tween-80. See Protocol 1 for a detailed formulation method. 2. Ensure proper mixing: Vortex or sonicate the solution after the addition of each component to ensure complete dissolution. Gentle warming can also aid in solubilization, but be cautious of potential compound degradation. 3. Prepare fresh formulations: It is recommended to prepare the formulation fresh before each administration to minimize the risk of precipitation over time. |
| High variability in animal response | - Inconsistent dosing: Inaccurate administration volumes or non-homogenous formulation can lead to variable exposure. - Animal-to-animal differences: Biological variability in metabolism and absorption is inherent in animal studies. - Route of administration: The chosen route (e.g., oral gavage vs. intraperitoneal injection) can significantly impact absorption kinetics. | 1. Ensure accurate dosing: Calibrate all pipettes and syringes. For suspensions, ensure the formulation is thoroughly mixed before drawing each dose. 2. Increase sample size: A larger number of animals per group can help to mitigate the effects of individual biological variability. 3. Consider alternative routes of administration: If oral bioavailability is consistently low or variable, consider intraperitoneal (IP) injection, which often leads to higher and more consistent systemic exposure. See Protocol 3 for IP injection guidelines. |
| Lower than expected in vivo efficacy | - Suboptimal bioavailability: The formulation may not be efficiently absorbed, leading to low plasma concentrations of this compound. - Inadequate dose: The administered dose may be insufficient to achieve a therapeutic concentration at the target site. - Rapid metabolism: The compound may be quickly cleared from circulation. | 1. Conduct a pilot pharmacokinetic (PK) study: If feasible, a small-scale PK study with different formulations can provide valuable data on which formulation provides the best exposure (AUC, Cmax). 2. Perform a dose-response study: Systematically evaluate a range of doses to determine the optimal concentration for the desired biological effect. 3. Review literature on similar compounds: While specific data for this compound is limited, studies on other NNMT inhibitors have shown that high oral bioavailability is achievable.[1] |
| Adverse events or toxicity observed | - Vehicle toxicity: High concentrations of certain solvents, such as DMSO, can be toxic to animals. - Compound toxicity: The observed toxicity may be an inherent property of this compound at the administered dose. - Off-target effects: The inhibitor may be interacting with other cellular targets. | 1. Include a vehicle-only control group: This is crucial to differentiate between the effects of the vehicle and the compound. 2. Conduct a maximum tolerated dose (MTD) study: Determine the highest dose that can be administered without causing significant toxicity. 3. Monitor animals closely: Observe animals for any signs of distress, weight loss, or changes in behavior. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting formulation for this compound for oral administration in mice?
A common and effective vehicle for poorly soluble compounds in early-stage in vivo studies is a mixture of DMSO, PEG300, Tween-80, and saline. A suggested starting formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to dissolve the this compound in DMSO first before adding the other components sequentially.
Q2: this compound is described as having "excellent oral bioavailability". Why is formulation still important?
While this compound has been reported to have favorable pharmacokinetic properties and excellent oral bioavailability, these characteristics are often dependent on the formulation used in the preclinical studies. The term "excellent" is qualitative, and the actual bioavailability can be significantly influenced by the delivery vehicle. An appropriate formulation ensures consistent and maximal absorption, reducing variability and improving the reliability of your experimental results.
Q3: My oral gavage experiments are showing inconsistent results. What can I do?
In addition to optimizing the formulation, consider the technical aspects of the oral gavage procedure. Ensure that the gavage needle is the correct size for the animal and that the procedure is performed consistently by a trained individual. Stress from improper handling can also affect gastrointestinal function and drug absorption. If variability persists, an alternative route of administration, such as intraperitoneal injection, may provide more consistent exposure.
Q4: Should I use a solution or a suspension for my in vivo studies?
Whenever possible, a clear, homogenous solution is preferred for dosing as it ensures uniform delivery of the compound. If this compound cannot be fully dissolved at the desired concentration, a well-formulated, uniform suspension can be used. For suspensions, it is critical to ensure thorough mixing before each administration to guarantee consistent dosing.
Q5: What are the key pharmacokinetic parameters I should consider when evaluating different formulations?
The primary parameters to assess are the Area Under the Curve (AUC), which represents the total drug exposure over time, the maximum plasma concentration (Cmax), and the time to reach maximum concentration (Tmax). A higher AUC and Cmax generally indicate better bioavailability.
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
This protocol describes the preparation of a common vehicle for oral administration of hydrophobic compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Calculate the required amounts: Determine the total volume of the formulation needed based on the number of animals and the dosing volume (typically 5-10 mL/kg for mice).
-
Dissolve this compound in DMSO: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution. The volume of DMSO should be 10% of the final formulation volume. Vortex or sonicate briefly to ensure complete dissolution.
-
Add PEG300: Add PEG300 to the DMSO solution. The volume of PEG300 should be 40% of the final volume. Vortex thoroughly until the solution is homogenous.
-
Add Tween-80: Add Tween-80 to the solution. The volume of Tween-80 should be 5% of the final volume. Vortex until fully mixed.
-
Add Saline: Add saline to bring the formulation to the final desired volume. The volume of saline will be 45% of the total volume. Vortex thoroughly.
-
Final Check: The final formulation should be a clear solution. If any precipitation is observed, gentle warming and/or sonication may be used to aid dissolution. Use the formulation immediately after preparation.
Protocol 2: Oral Gavage Administration in Mice
This protocol provides a general guideline for performing oral gavage in mice. All procedures should be approved by your institution's Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (typically 20-22 gauge for adult mice)
-
1 mL syringe
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse to immobilize its head and body.
-
Measure and Insert the Gavage Needle: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the mouth and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is advanced.
-
Administer the Formulation: Once the needle is in the correct position, slowly administer the calculated volume of the this compound formulation.
-
Withdraw the Needle: Smoothly and gently withdraw the gavage needle.
-
Monitor the Animal: Return the mouse to its cage and monitor it for any signs of distress, such as difficulty breathing.
Protocol 3: Intraperitoneal (IP) Injection in Mice
This protocol provides a general guideline for performing an intraperitoneal injection in mice. All procedures must be in accordance with your institution's IACUC guidelines.
Materials:
-
Prepared this compound formulation (ensure it is sterile)
-
25-27 gauge needle
-
1 mL syringe
Procedure:
-
Animal Restraint: Securely restrain the mouse, exposing its abdomen.
-
Locate the Injection Site: The injection should be given in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Insert the Needle: Insert the needle at a 10-20 degree angle.
-
Aspirate: Gently pull back on the plunger to ensure that no fluid or blood is drawn. If fluid or blood enters the syringe, withdraw the needle and re-insert at a different location with a new sterile needle.
-
Inject the Formulation: Once proper needle placement is confirmed, inject the solution smoothly.
-
Withdraw the Needle: Remove the needle and return the animal to its cage. Monitor for any adverse reactions.
Visualizations
Signaling Pathway of NNMT Inhibition
Caption: Inhibition of NNMT by this compound blocks the conversion of Nicotinamide and SAM to 1-MNA and SAH.
Experimental Workflow for Improving Bioavailability
Caption: A systematic workflow for optimizing the in vivo bioavailability of this compound.
References
Technical Support Center: Optimizing Nnmt-IN-4 Delivery for Central Nervous System Targets
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Nnmt-IN-4, a novel small molecule inhibitor of Nicotinamide N-Methyltransferase (NNMT), for central nervous system (CNS) applications.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental evaluation of this compound for CNS delivery and efficacy.
Issue 1: Poor Blood-Brain Barrier (BBB) Penetration in In Vivo Studies
Question: My in vivo experiments show low brain concentrations of this compound despite adequate systemic exposure. What are the potential causes and how can I troubleshoot this?
Possible Causes and Solutions:
-
High Efflux Transporter Activity: this compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the brain.[1]
-
Troubleshooting Step: Conduct an in vitro efflux assay using cell lines overexpressing these transporters, such as MDCK-MDR1 cells.[1] A high efflux ratio indicates that the compound is a substrate.
-
Solution: Consider co-administration with a known P-gp or BCRP inhibitor to confirm the mechanism in vivo. For future drug design, medicinal chemists can modify the structure of this compound to reduce its affinity for these transporters.[2][3]
-
-
Low Passive Permeability: The physicochemical properties of this compound may not be optimal for passive diffusion across the BBB. Key properties influencing passive diffusion include lipophilicity (logP), molecular weight, and polar surface area.
-
Troubleshooting Step: Review the physicochemical properties of this compound. Compare them to established guidelines for CNS drug candidates.
-
Solution: If the properties are suboptimal, structural modifications may be necessary to enhance lipophilicity or reduce polar surface area.
-
-
Inadequate Free Fraction in Plasma: High plasma protein binding can limit the amount of free this compound available to cross the BBB.
-
Troubleshooting Step: Determine the plasma protein binding of this compound using techniques like equilibrium dialysis.
-
Solution: If protein binding is excessively high, consider formulation strategies or structural modifications to decrease it.
-
Issue 2: Inconsistent or Low Efficacy in CNS Disease Models
Question: this compound shows good target engagement in vitro, but in vivo efficacy in my CNS disease model is variable or lower than expected. What should I investigate?
Possible Causes and Solutions:
-
Insufficient Target Engagement in the Brain: The concentration of this compound at the target site within the CNS may not be sufficient to achieve the desired therapeutic effect.
-
Troubleshooting Step: Measure the unbound brain concentration (Kp,uu) of this compound using techniques like microdialysis. A Kp,uu value below 0.3 may indicate poor human brain exposure.
-
Solution: If target engagement is low, a higher dose may be required, or the delivery strategy may need to be optimized.
-
-
Off-Target Effects: this compound may have off-target effects that counteract its therapeutic action.
-
Troubleshooting Step: Perform a broad panel of in vitro safety screening assays against other receptors, channels, and enzymes.
-
Solution: If significant off-target activities are identified, medicinal chemistry efforts may be needed to improve the selectivity of the compound.
-
-
Metabolism in the Brain: this compound could be rapidly metabolized within the brain tissue, reducing its effective concentration.
-
Troubleshooting Step: Analyze brain homogenates for the presence of this compound metabolites.
-
Solution: If rapid metabolism is confirmed, the metabolic liabilities of the molecule should be identified and addressed through structural modifications.
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for NNMT inhibition in the CNS?
A1: NNMT is an enzyme that catalyzes the methylation of nicotinamide to 1-methylnicotinamide (MeN), using S-adenosylmethionine (SAM) as a methyl donor. In neurodegenerative diseases like Parkinson's and Alzheimer's, NNMT expression is often elevated. By inhibiting NNMT, this compound is expected to have several beneficial effects in the CNS:
-
Increased NAD+ Levels: Inhibition of NNMT preserves the pool of nicotinamide, a precursor for nicotinamide adenine dinucleotide (NAD+). Increased NAD+ levels can enhance mitochondrial function and sirtuin activity, which are crucial for neuronal survival.
-
Reduced Homocysteine Levels: The NNMT reaction produces S-adenosyl-L-homocysteine (SAH), a precursor to homocysteine (Hcy). Elevated Hcy is a risk factor for several age-related and neurodegenerative diseases. NNMT inhibition can therefore lead to lower Hcy levels.
-
Modulation of Cellular Signaling: NNMT has been shown to influence signaling pathways such as the Akt pathway, which is critical for cell survival.
Q2: What are the key in vitro assays I should perform before moving to in vivo CNS studies with this compound?
A2: A well-designed in vitro assay cascade is crucial for de-risking your CNS drug candidate. Key assays include:
-
Target Engagement and Potency: Determine the IC50 of this compound against recombinant NNMT enzyme and in a cell-based assay.
-
BBB Permeability and Efflux:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): To assess passive permeability.
-
MDCK-MDR1 Assay: To determine if this compound is a substrate for P-gp efflux.
-
-
Plasma Protein Binding: To determine the free fraction of the drug.
-
Metabolic Stability: Using liver microsomes and hepatocytes to predict in vivo clearance.
-
Selectivity and Off-Target Profiling: Screen against a panel of CNS-relevant receptors and enzymes to identify potential off-target liabilities.
Q3: What are the different in vivo CNS delivery methods I can consider for this compound?
A3: For small molecules like this compound, systemic administration is typically the first approach. However, if BBB penetration is a major hurdle, more direct delivery methods can be employed in preclinical studies:
-
Intraperitoneal (IP), Intramuscular (IM), or Subcutaneous (SC) Injection: Standard peripheral administration routes.
-
Intracerebroventricular (ICV) Injection: Delivers the compound directly into the cerebral ventricles.
-
Intraparenchymal Injection: Injects the compound directly into the brain tissue.
-
Intrathecal Injection: Delivers the compound into the subarachnoid space of the spinal cord.
It is important to note that direct CNS delivery methods are invasive and may not be translatable to routine clinical use in humans.
Quantitative Data Summary
The following table summarizes representative quantitative data for a hypothetical CNS-targeted small molecule NNMT inhibitor like this compound. These values are based on desirable properties for CNS drug candidates and data reported for other small molecule inhibitors.
| Parameter | Typical Value/Range | Significance for CNS Delivery |
| In Vitro Potency (IC50) | < 100 nM | High potency is desirable to achieve therapeutic effects at lower brain concentrations. |
| Molecular Weight (MW) | < 450 Da | Lower molecular weight is generally associated with better BBB permeability. |
| Lipophilicity (clogP) | 1.5 - 3.5 | An optimal lipophilicity range balances solubility and membrane permeability. |
| Polar Surface Area (PSA) | < 90 Ų | Lower PSA is correlated with improved brain penetration. |
| In Vitro Permeability (PAMPA) | > 5 x 10⁻⁶ cm/s | Indicates good potential for passive diffusion across the BBB. |
| Efflux Ratio (MDCK-MDR1) | < 2.0 | A low efflux ratio suggests the compound is not a significant substrate for P-gp. |
| Plasma Protein Binding | < 95% | A lower percentage of protein binding results in a higher free fraction available for brain entry. |
| In Vivo Brain Penetration (Kp,uu) | > 0.3 | Indicates that the unbound concentration in the brain is at least 30% of the unbound concentration in plasma, suggesting good human brain exposure. |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Efflux Assay using MDCK-MDR1 Cells
This protocol is designed to determine if this compound is a substrate for the P-glycoprotein (P-gp) efflux transporter.
Materials:
-
MDCK-MDR1 cells (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene)
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES
-
This compound stock solution
-
Positive control (e.g., a known P-gp substrate like digoxin)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Seeding: Seed MDCK-MDR1 cells onto the Transwell inserts at a density that will form a confluent monolayer within 4-6 days.
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Bidirectional Transport Assay:
-
Apical to Basolateral (A-B) Transport:
-
Wash the cells with pre-warmed HBSS.
-
Add this compound solution (at a defined concentration) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
-
-
Basolateral to Apical (B-A) Transport:
-
Wash the cells with pre-warmed HBSS.
-
Add this compound solution to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
At the same time points, take samples from the apical chamber and replace with fresh HBSS.
-
-
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).
-
An efflux ratio significantly greater than 2 suggests that this compound is a substrate for P-gp.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of NNMT and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating CNS delivery of this compound.
References
- 1. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. | Semantic Scholar [semanticscholar.org]
refining Nnmt-IN-4 treatment schedules for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving Nnmt-IN-4, a selective and potent inhibitor of Nicotinamide N-Methyltransferase (NNMT).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as azaindoline carboxamide 38, is a selective and potent uncompetitive inhibitor of Nicotinamide N-Methyltransferase (NNMT).[1] NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (1-MNA).[2] This reaction consumes the universal methyl donor S-adenosylmethionine (SAM). By inhibiting NNMT, this compound blocks this process, leading to an increase in cellular NAD+ levels and affecting various downstream signaling pathways.
Q2: What are the potential therapeutic applications of this compound?
A2: Elevated NNMT expression is associated with various diseases, including cancer, obesity, type 2 diabetes, and neurodegenerative diseases.[3] By inhibiting NNMT, this compound has potential therapeutic applications in these areas. For instance, in preclinical models of diet-induced obesity, NNMT inhibitors have been shown to reduce body weight, decrease fat mass, and improve insulin sensitivity.[4]
Q3: What is a recommended starting concentration for in vitro experiments with this compound?
A3: For in vitro cellular assays, a typical starting concentration range for potent NNMT inhibitors is between 0.1 µM and 50 µM. However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment. It is also crucial to confirm NNMT expression in your cell line of interest, as cells with low or no NNMT expression are unlikely to respond to this compound.
Q4: What is a suggested starting dose and schedule for in vivo studies?
A4: this compound has been described as having excellent oral bioavailability and favorable pharmacokinetic/pharmacodynamic (PK/PD) profiles.[1] While specific dosing for this compound in animal models is not widely published, data from other potent, orally bioavailable NNMT inhibitors can provide guidance. For example, one study in diet-induced obese mice used a dosage of 20 mg/kg administered three times a day (t.i.d.). Another study with a different inhibitor used once-daily administration for 28 days. A dose-escalation study is highly recommended to determine the optimal dose and schedule for your specific animal model and experimental endpoints.
Q5: What are the expected downstream effects of this compound treatment?
A5: Treatment with this compound is expected to lead to a decrease in the levels of 1-methylnicotinamide (1-MNA), the product of the NNMT reaction. Consequently, this should lead to an increase in the intracellular pools of nicotinamide and S-adenosylmethionine (SAM), and subsequently an increase in NAD+ levels. These metabolic shifts can impact the activity of NAD+-dependent enzymes and influence various signaling pathways, including the EGFR-STAT3 and Akt/mTOR pathways.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound in cell-based assays. | 1. Low or absent NNMT expression in the cell line. 2. The concentration of this compound is too low. 3. Insufficient treatment duration. 4. Inactive compound due to improper storage or handling. | 1. Confirm NNMT expression in your cell line using Western blot or qPCR. 2. Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 100 µM). 3. Extend the treatment duration (e.g., 48-72 hours), while monitoring for cytotoxicity. 4. Use a fresh aliquot of this compound and ensure it has been stored correctly. |
| High background or inconsistent results in NNMT activity assays. | 1. Suboptimal assay conditions (e.g., pH, temperature). 2. Reagent contamination. 3. High levels of endogenous thiols in cell lysates interfering with the assay. | 1. Optimize assay buffer components and incubation times. 2. Use fresh, high-quality reagents. 3. Include a control group without the nicotinamide substrate to measure and subtract background signal. |
| Discrepancy between in vitro (biochemical) and in cellulo (cell-based) activity. | 1. Poor cell permeability of this compound. 2. Efflux of the inhibitor by cellular transporters. 3. Intracellular metabolism of the compound. | 1. While this compound is reported to have good permeability, this can be cell-line specific. Consider performing a permeability assay. 2. Co-treatment with known efflux pump inhibitors (use with caution and appropriate controls). 3. Analyze the metabolic stability of this compound in your specific cell line. |
| No significant reduction in MNA levels in vivo. | 1. Insufficient dose of this compound. 2. Poor bioavailability via the chosen administration route. 3. Rapid metabolism and clearance of the inhibitor. | 1. Conduct a dose-escalation study to find an efficacious dose. 2. Evaluate the pharmacokinetic profile of this compound in your animal model. Consider alternative administration routes if necessary. 3. If the compound has a short half-life, consider more frequent dosing. |
| Unexpected toxicity or adverse effects in vivo. | 1. The dose of this compound is too high. 2. Off-target effects of the compound. 3. Issues with the vehicle or formulation. | 1. Reduce the dose of this compound. 2. Although reported to be selective, off-target effects can be model-dependent. Evaluate key safety biomarkers. 3. Include a vehicle-only control group to assess any effects of the formulation itself. |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a specific cell line and determine the IC50 value.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A common starting range is 0.1 µM to 100 µM. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, or until purple formazan crystals are visible.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the log of the this compound concentration to calculate the IC50.
Western Blot Analysis for NNMT and Downstream Signaling Proteins
Objective: To assess the effect of this compound on the protein expression levels of NNMT and key proteins in related signaling pathways (e.g., p-STAT3, p-Akt).
Methodology:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for the specified duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., NNMT, p-STAT3, STAT3, p-Akt, Akt, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the effect of this compound on body weight, fat mass, and metabolic parameters in a DIO mouse model.
Methodology:
-
Animal Model: Use a standard DIO model, such as C57BL/6J mice fed a high-fat diet for an extended period (e.g., 12 weeks).
-
Grouping and Dosing: Randomize the mice into treatment groups (vehicle and this compound at various doses). Based on available data for other NNMT inhibitors, a starting dose could be in the range of 10-50 mg/kg, administered orally once or twice daily. The treatment duration could range from a few weeks to a couple of months.
-
Monitoring: Monitor body weight and food intake regularly (e.g., daily or weekly).
-
Metabolic Phenotyping: At the end of the treatment period, perform metabolic tests such as an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT).
-
Endpoint Analysis: Collect blood for analysis of plasma lipids and other biomarkers. Harvest tissues like liver and adipose tissue for histological analysis and measurement of gene and protein expression.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action and its downstream metabolic consequences.
Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound.
References
- 1. Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Nnmt-IN-4 in the Spotlight: A Comparative Guide to NNMT Inhibitors in Cancer Research
For researchers, scientists, and drug development professionals, the quest for potent and selective cancer therapeutics is a continuous endeavor. Nicotinamide N-methyltransferase (NNMT), an enzyme overexpressed in a multitude of cancers, has emerged as a promising therapeutic target. Its inhibition disrupts cancer cell metabolism and epigenetic regulation, hindering tumor growth and progression. This guide provides an objective comparison of Nnmt-IN-4, a notable NNMT inhibitor, with other alternatives in the field, supported by experimental data, detailed protocols, and visual representations of key biological pathways.
The Role of NNMT in Cancer
Nicotinamide N-methyltransferase is a key metabolic enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide, producing 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH). In cancer cells, elevated NNMT activity leads to the depletion of the universal methyl donor SAM, which in turn alters the methylation patterns of histones and other proteins, leading to epigenetic dysregulation and the activation of pro-oncogenic signaling pathways.[1][2] Furthermore, NNMT has been implicated in promoting tumor proliferation, invasion, and drug resistance by influencing pathways such as the PI3K-Akt and STAT3 signaling cascades.[3][4]
Comparative Efficacy of NNMT Inhibitors
The development of small molecule inhibitors targeting NNMT has provided valuable tools to probe its biological functions and offers a promising avenue for cancer therapy. This section presents a quantitative comparison of this compound and other key NNMT inhibitors.
| Inhibitor | Type | Assay Type | Target Species | IC50 / Ki | Citation(s) |
| This compound | Small Molecule | Cell-free | Not Specified | 1.1 nM (IC50) | [5] |
| Cell-based | Not Specified | 0.4 µM (IC50) | |||
| JBSNF-000088 | Nicotinamide Analog | Cell-free | Human | 1.8 µM (IC50) | |
| Cell-free | Mouse | 5.0 µM (IC50) | |||
| Cell-based (U2OS) | Human | 1.6 µM (IC50) | |||
| LL320 | Bisubstrate | Biochemical | Human | 6.8 nM (Ki) | |
| II399 | Bisubstrate | Biochemical | Human | 5.9 nM (Ki) | |
| NS1 | Bisubstrate | Biochemical | Human | 49.5 nM (Kd) | |
| Compound 78 | Bisubstrate | Biochemical | Not Specified | 1.41 µM (IC50) | |
| 5-amino-1MQ | Quinolinium Analog | In vitro | Not Specified | 1.2 µM (IC50) | |
| EL-1 | Pyrimidine-5-carboxamide | In vitro | Not Specified | 74 nM (IC50) | |
| RS004 | Covalent | Biochemical | Not Specified | 1 µM (IC50) | |
| 4-chloro-3-ethynylpyridine | Suicide Inhibitor | Biochemical | Not Specified | 36 µM (IC50) | |
| MS2734 | Bisubstrate | Biochemical | Not Specified | 14.0 ± 1.5 µM (IC50) | |
| VH45 | Bisubstrate | Biochemical | Not Specified | 29.2 ± 4.0 µM (IC50) | |
| Yuanhuadine | Natural Product | Biochemical | Not Specified | ~0.5 µM (50% inhibition) | |
| Cyclic Peptide 19 | Allosteric | Biochemical | Not Specified | 0.23 µM (IC50) | |
| Cyclic Peptide 20 | Allosteric | Biochemical | Not Specified | 0.24 µM (IC50) |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of NNMT inhibitors, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used for their evaluation.
Caption: NNMT signaling pathway in cancer and the inhibitory action of this compound.
Caption: A typical experimental workflow for the discovery and validation of NNMT inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of robust scientific research. Below are methodologies for key assays used in the evaluation of NNMT inhibitors.
NNMT Enzyme Inhibition Assay (Fluorometric, SAH-Coupled)
This assay quantitatively determines the in vitro potency of NNMT inhibitors.
-
Principle: The enzymatic activity of NNMT produces S-adenosyl-L-homocysteine (SAH). In a coupled reaction, SAH hydrolase (SAHH) converts SAH to homocysteine. The free thiol group of homocysteine is detected by a thiol-sensitive fluorescent probe, resulting in an increase in fluorescence. NNMT inhibitors reduce SAH production, leading to a decreased fluorescent signal.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add recombinant human NNMT enzyme to all wells except for the blank control.
-
Add the diluted test inhibitor or vehicle control to the respective wells.
-
Initiate the reaction by adding a mixture of S-adenosylmethionine (SAM) and nicotinamide (NAM) substrates.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and add the SAH detection reagents, including SAHH and the fluorescent probe.
-
Incubate at room temperature to allow for signal development.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of NNMT inhibitors on the proliferation and viability of cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the NNMT inhibitor or vehicle control for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of NNMT inhibitors in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the NNMT inhibitor, and the effect on tumor growth is monitored over time.
-
Procedure:
-
Inject a suspension of cancer cells subcutaneously or orthotopically into immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the NNMT inhibitor or vehicle control according to a predetermined schedule and dosage.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Analyze the data to determine the extent of tumor growth inhibition.
-
Conclusion
The inhibition of Nicotinamide N-methyltransferase represents a promising strategy for the treatment of various cancers. This compound has demonstrated high potency in both biochemical and cell-based assays, positioning it as a significant tool for cancer research. The comparative data presented in this guide, alongside detailed experimental protocols and pathway visualizations, offers a valuable resource for researchers in the field. The continued development and evaluation of this compound and other novel NNMT inhibitors will be crucial in translating the therapeutic potential of targeting this key metabolic enzyme into effective clinical applications for cancer patients.
References
- 1. NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complex roles of nicotinamide N-methyltransferase in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy [frontiersin.org]
- 4. NNMT Is an Immune-Related Prognostic Biomarker That Modulates the Tumor Microenvironment in Pan-Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Nnmt-IN-4 vs. siRNA Knockdown for Targeting NNMT
For researchers, scientists, and drug development professionals investigating the role of Nicotinamide N-Methyltransferase (NNMT) in various biological processes, the choice between a small molecule inhibitor and a genetic knockdown approach is a critical experimental design decision. This guide provides an objective comparison of two prominent methods for reducing NNMT function: the chemical inhibitor Nnmt-IN-4 and siRNA-mediated gene knockdown. This comparison guide delves into their mechanisms of action, presents available quantitative data from experimental studies, and provides detailed experimental protocols. Furthermore, it visualizes key concepts through diagrams to facilitate a comprehensive understanding of both methodologies.
At a Glance: this compound vs. siRNA Knockdown
| Feature | This compound (Small Molecule Inhibitor) | siRNA Knockdown |
| Target | NNMT protein enzymatic activity | NNMT messenger RNA (mRNA) |
| Mechanism | Competitive inhibition of the enzyme's active site[1] | RNA interference (RNAi) pathway leading to mRNA degradation[1] |
| Effect | Rapid and reversible inhibition of NNMT catalytic function[1] | Gradual and sustained reduction in total NNMT protein levels[1] |
| Onset of Action | Rapid | Slower (typically 48-72 hours)[1] |
| Duration of Effect | Dependent on compound half-life and clearance | Long-lasting, dependent on cell division and protein turnover |
| Specificity | High selectivity for NNMT can be achieved, but potential for off-target effects exists | High sequence specificity, but potential for off-target gene silencing |
| Applications | Acute studies, investigating enzymatic function, rapid reversal of inhibition | Long-term studies, investigating the consequences of protein absence |
Delving Deeper: Mechanisms of Action
The fundamental difference between this compound and siRNA knockdown lies in the level at which they target NNMT. This compound is a potent and selective small molecule that directly inhibits the enzymatic activity of the NNMT protein. In contrast, small interfering RNA (siRNA) acts at the genetic level, preventing the translation of NNMT messenger RNA (mRNA) into protein.
This compound functions as a competitive inhibitor, binding to the active site of the NNMT enzyme and preventing its natural substrates, nicotinamide (NAM) and S-adenosylmethionine (SAM), from binding. This direct inhibition leads to a rapid and reversible cessation of NNMT's catalytic activity.
siRNA knockdown , on the other hand, leverages the cell's natural RNA interference (RNAi) pathway. A synthetic double-stranded siRNA molecule, designed to be complementary to a specific sequence within the NNMT mRNA, is introduced into the cell. The RNA-induced silencing complex (RISC) then utilizes the siRNA as a guide to find and cleave the target NNMT mRNA. This degradation of the mRNA prevents the synthesis of new NNMT protein, leading to a gradual and more sustained reduction in total NNMT protein levels.
Mechanisms of this compound and siRNA targeting NNMT.
Quantitative Comparison of Effects
The following tables summarize quantitative data from various studies to provide a comparative overview of the efficacy and effects of NNMT inhibitors and siRNA knockdown of NNMT. It is important to note that these data are compiled from different studies and experimental systems, which may account for some of the variability.
Table 1: Efficacy of NNMT Inhibition and Knockdown
| Method | Cell Line / Model | Concentration / Dose | % Reduction in NNMT Expression/Activity | Reference |
| NNMT Inhibitor (JBSNF-000265) | - | IC50: 0.58 ± 0.07 μM | 50% inhibition of enzymatic activity | |
| NNMT Inhibitor (Compound [I]) | 3T3-L1 adipocytes | Not Specified | Reduced intracellular 1-MNA | |
| NNMT siRNA | Renal cancer cells | Not Specified | Significant suppression of proliferation and metastasis | |
| NNMT shRNA | A549 (NSCLC) | Not Specified | Significant inhibition of cell proliferation and colony formation | |
| Nnmt-ASO | Diet-induced obese mice | Not Specified | Significant knockdown in WAT and liver |
Table 2: Downstream Effects on Cellular Processes
| Method | Cell Line / Model | Effect | Quantitative Change | Reference |
| NNMT Inhibitor (Compound [I]) | Diet-induced obese mice | Body Weight | 2.0g loss vs. 0.6g gain in controls after 11 days | |
| NNMT Inhibitor (Compound [I]) | Diet-induced obese mice | Total Cholesterol | ~30% reduction compared to controls | |
| Nnmt Knockdown (ASO) | Diet-induced obese mice | Adipose SAM:SAH ratio | Increased by 50% | |
| Nnmt Knockdown (ASO) | Diet-induced obese mice | Adipose NAD+ levels | Increased | |
| Nnmt Knockdown (shRNA) | Primary hepatocytes | Hepatocyte glucose output | Decreased by 50% | |
| NNMT Knockdown (shRNA) | MDA-MB-231 (Breast Cancer) | p27 protein expression | Notable increase |
Experimental Protocols
Below are representative protocols for both this compound treatment and siRNA transfection.
Protocol 1: this compound Treatment of Cultured Cells
This protocol outlines a general procedure for treating cultured cells with this compound. Optimization of concentration and incubation time is recommended for each cell line and experimental endpoint.
1. Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in an appropriate solvent such as DMSO. Store at -20°C or -80°C.
-
On the day of the experiment, thaw the stock solution and dilute it to the desired final concentrations in pre-warmed complete cell culture medium.
2. Cell Seeding:
-
Seed cells in a suitable culture plate (e.g., 96-well for viability assays, 6-well for protein or RNA analysis) at a density that will allow for optimal growth during the treatment period.
-
Allow cells to adhere and reach the desired confluency (typically 50-70%).
3. Compound Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
A typical starting concentration range for many cancer cell lines is between 0.1 µM and 50 µM.
4. Incubation:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired duration (e.g., 24, 48, or 72 hours).
5. Analysis:
-
Following incubation, harvest the cells for downstream analysis, such as cell viability assays (e.g., MTT), western blotting for protein expression, qRT-PCR for gene expression, or measurement of NNMT activity.
Workflow for this compound cell treatment.
Protocol 2: siRNA-Mediated Knockdown of NNMT
This protocol provides a general guideline for transiently knocking down NNMT expression using siRNA. Optimization of siRNA concentration and transfection reagent is essential for each cell line.
1. siRNA and Reagent Preparation:
-
Resuspend lyophilized NNMT-specific siRNA and a non-targeting control siRNA in RNase-free water to a stock concentration of 20-50 µM. Aliquot and store at -20°C or -80°C.
2. Cell Seeding:
-
The day before transfection, seed cells in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.
3. Transfection Complex Formation:
-
For each transfection, prepare two tubes.
-
Tube A: Dilute the siRNA in a serum-free medium (e.g., Opti-MEM™).
-
Tube B: Dilute the transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same serum-free medium.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
4. Transfection:
-
Add the transfection complexes dropwise to the cells. Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
5. Post-Transfection and Analysis:
-
The medium can be changed after 4-6 hours if toxicity is a concern.
-
Harvest cells for analysis typically 48-72 hours post-transfection. The optimal time for analysis depends on the stability of the NNMT protein and the desired endpoint.
-
Assess knockdown efficiency by qRT-PCR for NNMT mRNA levels and by western blotting for NNMT protein levels.
Workflow for siRNA-mediated NNMT knockdown.
Signaling Pathways Influenced by NNMT
NNMT is a critical regulator of cellular metabolism, primarily by influencing the levels of S-adenosylmethionine (SAM) and nicotinamide adenine dinucleotide (NAD+). Its activity has far-reaching consequences on various signaling pathways.
By catalyzing the methylation of nicotinamide, NNMT consumes SAM, a universal methyl donor. This can impact the methylation of histones and DNA, thereby epigenetically regulating gene expression. Furthermore, the consumption of nicotinamide by NNMT can reduce the cellular pool available for NAD+ synthesis through the salvage pathway. NAD+ is a crucial cofactor for sirtuins (e.g., SIRT1), a class of deacetylases involved in regulating metabolism, inflammation, and stress responses. NNMT has also been shown to influence the Akt signaling pathway, a key regulator of cell growth, proliferation, and survival.
Key signaling pathways influenced by NNMT.
Conclusion: Choosing the Right Tool for the Job
Both this compound and siRNA-mediated knockdown are powerful tools for investigating the function of NNMT. The choice of which to use will be dictated by the specific experimental goals.
-
For acute studies requiring rapid and reversible inhibition of NNMT's enzymatic activity, This compound is the superior choice .
-
For studies requiring a sustained and specific reduction in NNMT protein levels to investigate the long-term consequences of its absence, siRNA knockdown is more appropriate .
References
A Researcher's Guide to Validating the On-Target Effects of NNMT Inhibitors Using Genetic Controls
This guide provides a comparative framework for researchers to validate the on-target effects of novel nicotinamide N-methyltransferase (NNMT) inhibitors, exemplified by a conceptual compound, Nnmt-IN-4. The central tenet of robust drug development is ensuring that a compound's biological effects are a direct consequence of its interaction with the intended target. This is achieved by comparing the phenotypic and biomolecular outcomes of pharmacological inhibition with those of genetic modulation, such as siRNA-mediated knockdown or CRISPR-based knockout of the target protein.
Nicotinamide N-methyltransferase (NNMT) is an enzyme that plays a significant role in cellular metabolism and energy homeostasis. It catalyzes the methylation of nicotinamide (a form of vitamin B3) and other pyridines, influencing the levels of S-adenosylmethionine (SAM), the universal methyl donor, and producing 1-methylnicotinamide (MNA). Overexpression of NNMT has been linked to various diseases, including metabolic disorders and several types of cancer, making it a compelling target for therapeutic intervention.
This guide outlines the necessary experiments and data presentation to rigorously confirm that the effects of a small molecule inhibitor like this compound are indeed mediated through the specific inhibition of NNMT.
Comparative Analysis: Pharmacological vs. Genetic Inhibition
The most direct method to validate an inhibitor's on-target activity is to demonstrate that its effects phenocopy those induced by genetically removing the target protein. The following tables summarize hypothetical, yet representative, data comparing the effects of this compound with an alternative inhibitor and genetic knockdown of NNMT in a relevant cancer cell line.
Table 1: Comparative Efficacy and Target Engagement
| Parameter | This compound | Alternative Inhibitor (NNMTi-A) | NNMT siRNA | Control |
|---|---|---|---|---|
| NNMT Enzymatic Activity (IC50) | 15 nM | 50 nM | Not Applicable | Not Applicable |
| Target Engagement (CETSA EC50) | 120 nM | 350 nM | Not Applicable | Not Applicable |
| NNMT Protein Expression (% of Control) | 98% | 95% | 15% | 100% |
| NNMT mRNA Expression (% of Control) | 102% | 105% | 20% | 100% |
Table 2: Cellular and Metabolic Consequences of NNMT Inhibition
| Parameter | This compound (1 µM) | Alternative Inhibitor (1 µM) | NNMT siRNA | Control |
|---|---|---|---|---|
| Cell Viability (% of Control) | 65% | 72% | 68% | 100% |
| Intracellular SAM Levels (% of Control) | 180% | 165% | 175% | 100% |
| Intracellular MNA Levels (% of Control) | 25% | 35% | 22% | 100% |
Visualizing the Validation Workflow and Pathway
To better understand the underlying biology and experimental logic, the following diagrams illustrate the NNMT pathway and the validation process.
Caption: Simplified NNMT enzymatic reaction pathway.
Caption: Experimental workflow for on-target validation.
Key Experimental Protocols
Below are detailed methodologies for the core experiments required to generate the comparative data discussed above.
NNMT Knockdown via siRNA Transfection
This protocol describes the transient knockdown of NNMT expression in a cultured cancer cell line (e.g., A549).
-
Materials:
-
NNMT-targeting siRNA duplexes and non-targeting (scrambled) control siRNA.
-
Lipofectamine RNAiMAX transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
6-well tissue culture plates.
-
-
Procedure:
-
Cell Seeding: One day prior to transfection, seed 200,000 cells per well in a 6-well plate to ensure they are 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Preparation:
-
For each well, dilute 25 pmol of siRNA (either NNMT-targeting or scrambled control) into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 200 µL siRNA-lipid complex dropwise to the cells in each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO2.
-
Validation and Downstream Assays: After incubation, harvest the cells. Use a portion of the cells to validate knockdown efficiency via qRT-PCR and Western Blot, and use the remaining cells for phenotypic and metabolic assays.
-
Western Blot for NNMT Protein Expression
This protocol is used to quantify the reduction in NNMT protein levels following siRNA treatment.
-
Materials:
-
RIPA lysis buffer with protease inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris).
-
PVDF membrane.
-
Primary antibodies: Anti-NNMT and Anti-GAPDH (or other loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
-
Procedure:
-
Protein Extraction: Lyse the harvested cells with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis is used to quantify protein levels relative to the loading control.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to directly confirm target engagement of an inhibitor with its protein target in a cellular context.
-
Materials:
-
Intact cells, treated with either vehicle (DMSO) or this compound at various concentrations.
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
PCR tubes or plate.
-
Thermal cycler.
-
-
Procedure:
-
Compound Treatment: Treat cell suspensions with this compound or vehicle for 1 hour at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a defined temperature gradient (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by three freeze-thaw cycles (e.g., using liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (containing the soluble, non-denatured protein) and analyze the amount of soluble NNMT remaining at each temperature point by Western Blot or ELISA. A ligand-bound protein is stabilized and will remain in the soluble fraction at higher temperatures compared to the unbound protein. Plotting the soluble fraction against temperature generates melting curves, and a shift in these curves indicates target engagement.
-
By rigorously applying these comparative and biophysical techniques, researchers can confidently validate the on-target effects of this compound, providing a solid foundation for further preclinical and clinical development.
Unveiling the Epigenetic Impact of NNMT Inhibition: A Comparative Analysis of Nnmt-IN-4 and Other Modulators
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Nnmt-IN-4 and other nicotinamide N-methyltransferase (NNMT) inhibitors, focusing on their validated effects on histone methylation. We present supporting experimental data, detailed protocols, and a visual representation of the underlying signaling pathway to facilitate an objective assessment of these compounds.
Nicotinamide N-methyltransferase (NNMT) has emerged as a critical regulator in cellular metabolism and epigenetics. Its primary function involves the methylation of nicotinamide, a process that consumes the universal methyl donor S-adenosylmethionine (SAM).[1][2] The resulting decrease in the SAM/SAH (S-adenosylhomocysteine) ratio directly impacts the methylation status of histones and DNA, thereby influencing gene expression.[1][2] Overexpression of NNMT has been linked to various diseases, including cancer and metabolic disorders, making it a compelling therapeutic target.[1]
This compound is a potent and selective inhibitor of NNMT. This guide delves into the experimental validation of its effects on histone methylation, drawing comparisons with other NNMT inhibitors and knockdown models to provide a broader context for its mechanism of action.
Quantitative Comparison of NNMT Inhibitors
The following tables summarize the inhibitory potency and observed effects on histone methylation for this compound and other notable NNMT modulators. While direct quantitative data for this compound's effect on specific histone marks is not yet publicly available, data from other inhibitors and NNMT knockdown studies provide valuable insights into the expected epigenetic consequences of NNMT inhibition.
| Inhibitor/Modulator | Target | IC50 / Ki | Key Findings on Histone Methylation | Reference(s) |
| This compound | NNMT | IC50: 42 nM (biochemical), 38 nM (cell-based) | Specific quantitative data on histone methylation changes is not yet available. | |
| II559 | NNMT | Ki: 1.2 nM, Cellular IC50: ~150 nM | Reverses the reduction of H3K27me3 in a model of systemic sclerosis. | |
| NNMT Knockdown (siRNA) | NNMT | N/A | Increased levels of H3K4me3, H3K9me2, H3K9me3, H3K27me2, and H3K27me3. | |
| NNMT Overexpression | N/A | N/A | Reduced levels of H3K4me3, H3K9me2, H3K9me3, H3K27me2, and H3K27me3. |
Table 1: Comparison of NNMT inhibitors and their effects on histone methylation.
Downstream Gene Expression Changes
Inhibition of NNMT and the subsequent alteration of histone methylation patterns lead to changes in the expression of various target genes. The table below highlights genes that have been shown to be regulated by NNMT-mediated epigenetic changes.
| Gene | Regulation by NNMT | Associated Histone Mark | Cellular Process | Reference(s) |
| SNAI2 | Upregulated by NNMT overexpression | H3K27me3 | Cancer progression | |
| TGFB2 | Upregulated by NNMT overexpression | Not specified | Cancer progression | |
| CNTN1 | Upregulated by NNMT overexpression | H3K27me3 | Cancer progression | |
| ADAMTS6 | Upregulated by NNMT overexpression | Not specified | Cancer progression | |
| LAMB3 | Upregulated by NNMT overexpression | H3K27me3 | Cancer progression |
Table 2: Downstream gene expression changes regulated by NNMT and histone methylation.
Experimental Protocols
Western Blotting for Histone Modifications
This protocol is used to quantify the global changes in specific histone methylation marks following treatment with an NNMT inhibitor.
1. Histone Extraction:
-
Culture cells to 80-90% confluency and treat with the NN MT inhibitor (e.g., this compound) at the desired concentration and duration.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and isolate nuclei by centrifugation.
-
Extract histones from the nuclear pellet using a high-salt buffer or acid extraction.
-
Determine protein concentration using a Bradford or BCA assay.
2. SDS-PAGE and Electrotransfer:
-
Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the histone modification of interest (e.g., anti-H3K4me3, anti-H3K27me3) and a loading control (e.g., anti-Histone H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the histone modification signal to the total histone H3 signal.
Chromatin Immunoprecipitation (ChIP)
ChIP assays are performed to determine the specific genomic loci where changes in histone methylation occur.
1. Cross-linking and Chromatin Preparation:
-
Treat cells with an NNMT inhibitor.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and sonicate to shear the chromatin to fragments of 200-1000 bp.
2. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate the pre-cleared chromatin with an antibody specific for the histone mark of interest (e.g., anti-H3K27me3) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-histone-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
3. Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit.
4. Analysis:
-
The purified DNA can be analyzed by quantitative PCR (ChIP-qPCR) to assess enrichment at specific gene promoters or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by NNMT and a general experimental workflow for validating the effect of NNMT inhibitors.
NNMT signaling pathway and its inhibition.
Experimental workflow for validation.
References
A Comparative Guide to Nnmt-IN-4 and First-Generation NNMT Inhibitors
In the landscape of metabolic research and drug discovery, Nicotinamide N-Methyltransferase (NNMT) has emerged as a significant therapeutic target for a range of diseases, including metabolic disorders and various cancers.[1][2][3] This guide provides a detailed comparison of Nnmt-IN-4, a potent and selective inhibitor, with first-generation NNMT inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective performance based on available experimental data.
First-generation NNMT inhibitors can be broadly categorized into small molecule nicotinamide analogs and bisubstrate inhibitors.[4] These early compounds, while instrumental in validating NNMT as a drug target, often presented limitations in terms of potency, selectivity, and cellular activity.[4] this compound represents a significant advancement in the field, demonstrating improved pharmacological properties.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the biochemical and cellular potency of this compound in comparison to a selection of first-generation NNMT inhibitors.
Table 1: Biochemical and Cellular IC50 Values of NNMT Inhibitors
| Compound | Type | Target Species | Biochemical IC50 | Cellular IC50 | Cell Line | Reference |
| This compound | Azaindoline Carboxamide | Not Specified | 1.1 nM | 0.4 µM | Not Specified | |
| JBSNF-000088 | Nicotinamide Analog | Human | 1.8 µM | 1.6 µM | U2OS | |
| Monkey | 2.8 µM | - | - | |||
| Mouse | 5.0 µM | 6.3 µM | 3T3L1 | |||
| NNMTi (5-amino-1-methylquinolinium) | Quinolinium Analog | Not Specified | 1.2 µM | ~1 µM | Not Specified | |
| Compound 78 | Bisubstrate Analog | Not Specified | 1.41 µM | - | - | |
| II399 | Bisubstrate Analog | Not Specified | Kᵢ = 5.9 nM | 1.9 µM (48h) | Not Specified | |
| RS004 | Covalent | Not Specified | Not Specified | - | - | |
| 6-methylaminonicotinamide | Nicotinamide Analog | Not Specified | 19.8 µM | - | - |
Note: IC50 values can vary depending on assay conditions. This table provides a comparative overview based on available data.
Mechanism of Action
A key differentiator between this compound and many first-generation inhibitors is its mechanism of action. Mechanistic studies have shown that this compound is a potent uncompetitive inhibitor with respect to the cofactor S-adenosyl-L-methionine (SAM) and competitive with nicotinamide. This suggests that this compound binds to the nicotinamide binding site, likely forming a positive interaction with SAM. In contrast, first-generation inhibitors exhibit various mechanisms, including competitive inhibition with either SAM or nicotinamide, or dual-substrate competition.
In Vivo Efficacy
While direct comparative in vivo studies are limited, available data suggests the potential of both first- and next-generation inhibitors in disease models. First-generation inhibitors like 5-amino-1-methylquinolinium (NNMTi) and 6-methoxynicotinamide have demonstrated efficacy in reducing body weight and improving insulin sensitivity in mice with diet-induced obesity. For instance, treatment of obese mice with an NNMT inhibitor resulted in progressive weight loss and a reduction in adipose tissue mass and total cholesterol levels. This compound has been characterized as having favorable pharmacokinetic/pharmacodynamic (PK/PD) and safety profiles, with excellent oral bioavailability, making it a valuable in vivo chemical probe.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize NNMT inhibitors.
Biochemical NNMT Inhibition Assay (Fluorometric)
This assay measures the production of S-adenosyl-L-homocysteine (SAH), a product of the NNMT-catalyzed reaction, using a coupled enzyme system that generates a fluorescent signal.
Materials:
-
Recombinant NNMT enzyme
-
S-adenosyl-L-methionine (SAM)
-
Nicotinamide
-
Test inhibitors
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2, 2 mM DTT)
-
SAH hydrolase (SAHH)
-
Thiol-detecting probe (e.g., ThioGlo4)
-
384-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 384-well plate, add the test inhibitor solution, recombinant NNMT enzyme, SAHH, the thiol-detecting probe, and SAM.
-
Initiate the enzymatic reaction by adding nicotinamide.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 400 nm and emission at 465 nm).
-
The fluorescent signal is proportional to the amount of SAH produced, and a decrease in signal indicates inhibition of NNMT.
Cell-Based NNMT Inhibition Assay (LC-MS/MS)
This protocol quantifies the inhibition of NNMT activity within a cellular context by measuring the formation of the product, 1-methylnicotinamide (1-MNA).
Materials:
-
Cell line of interest (e.g., U2OS, 3T3-L1)
-
Complete cell culture medium
-
Test inhibitors
-
LC-MS/MS system
-
Extraction solvent (e.g., 80% methanol)
-
Internal standard for 1-MNA
Procedure:
-
Seed cells in 6-well or 12-well plates and allow them to adhere.
-
Treat the cells with a range of concentrations of the NNMT inhibitor for a specified period (e.g., 24 hours).
-
Aspirate the medium, wash the cells with ice-cold PBS, and add ice-cold extraction solvent to the wells.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Quantify the concentration of 1-MNA in the supernatant using a validated LC-MS/MS method.
-
Normalize the 1-MNA levels to the total protein concentration in each sample.
-
Calculate the percent inhibition of 1-MNA production for each inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of NNMT inhibitors on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test inhibitor for a specified duration (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the NNMT signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: The NNMT signaling pathway and points of inhibition.
Caption: A typical workflow for the evaluation of NNMT inhibitors.
Conclusion
This compound represents a significant advancement over first-generation NNMT inhibitors, offering substantially improved potency in biochemical assays. Its characterization as a selective, uncompetitive inhibitor with favorable in vivo properties underscores its value as a chemical probe for elucidating the biological functions of NNMT and as a lead compound for the development of novel therapeutics. While first-generation inhibitors were crucial for validating NNMT as a therapeutic target, the enhanced characteristics of this compound and similar next-generation compounds are paving the way for more effective clinical candidates for a variety of metabolic and oncologic diseases. Further head-to-head comparative studies will be invaluable in fully delineating the therapeutic potential of these novel inhibitors.
References
- 1. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinamide N-methyl transferase (NNMT): An emerging therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pan-cancer analysis combined with experiments predicts NNMT as a therapeutic target for human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-Validation of Nnmt-IN-4's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Nnmt-IN-4, a potent and selective nicotinamide N-methyltransferase (NNMT) inhibitor, with other notable alternatives. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target for a range of diseases, including metabolic disorders and cancer.[1][2][3] NNMT catalyzes the methylation of nicotinamide (a form of vitamin B3) using S-adenosyl-l-methionine (SAM) as a methyl donor, producing 1-methylnicotinamide (1-MNA) and S-adenosyl-l-homocysteine (SAH).[4] This process plays a crucial role in cellular metabolism and epigenetic regulation by influencing the levels of NAD+ and the cellular methylation potential (the SAM/SAH ratio).[1] Inhibition of NNMT is a promising strategy to counteract the pathological effects of its overexpression.
Mechanism of Action of NNMT and its Inhibition
Overexpression of NNMT is linked to various diseases by depleting the cellular pools of SAM and nicotinamide. This depletion can lead to aberrant gene expression through altered epigenetic modifications and can impair NAD+-dependent signaling pathways that are vital for cellular energy homeostasis and redox reactions. NNMT inhibitors, such as this compound, aim to block the enzymatic activity of NNMT, thereby preventing the consumption of SAM and nicotinamide. This leads to a restoration of NAD+ levels and the cellular methylation potential, which can help to normalize metabolic function and impede disease progression.
Below is a diagram illustrating the central role of NNMT in cellular metabolism and the mechanism of its inhibition.
Comparative Performance of NNMT Inhibitors
The following table summarizes the in vitro and cellular potency of this compound and a selection of alternative NNMT inhibitors. The data is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Type | IC50 (in vitro) | IC50 (Cell-based) | Reference |
| This compound | Uncompetitive | 42 nM | 38 nM (K562 cells) | |
| JBSNF-000088 | NAM-competitive | 1.8 µM | - | |
| JBSNF-000265 | NAM-competitive | 0.58 µM | - | |
| Bisubstrate (cpd 78) | Bisubstrate | 1.41 µM | - | |
| Bisubstrate (cpd 6) | Bisubstrate | 14 µM | - | |
| Potent Bisubstrate | Bisubstrate | 3.7 nM | - | |
| α-chloroacetamide | Covalent | sub-µM | Weaker in cells |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are standardized protocols for key experiments.
NNMT Enzyme Inhibition Assay (Fluorometric)
This assay quantitatively determines the inhibitory potency of a compound against the NNMT enzyme.
Materials:
-
Recombinant human NNMT enzyme
-
NNMT Assay Buffer
-
S-Adenosylmethionine (SAM)
-
Nicotinamide (NAM)
-
SAH Hydrolase
-
Thiol-detecting fluorescent probe
-
Test compounds and a known NNMT inhibitor (positive control)
-
96-well black flat-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Prepare stock solutions of test compounds and controls in DMSO.
-
Create a master mix containing NNMT Assay Buffer, NNMT enzyme, SAH hydrolase, and the fluorescent probe.
-
Add diluted test compounds, positive control, or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding a substrate mix of SAM and Nicotinamide to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT)
This assay assesses the effect of NNMT inhibitors on the proliferation of cancer cell lines with high NNMT expression.
Materials:
-
Cancer cell line (e.g., HSC-2, K562)
-
Complete culture medium
-
This compound or other test inhibitors
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test inhibitor or vehicle control (DMSO) for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours until formazan crystals are visible.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. What are NNMT inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of Nnmt-IN-4's pharmacokinetic profile
A Comparative Pharmacokinetic Profile of Novel Nicotinamide N-Methyltransferase (NNMT) Inhibitors
This guide provides a comparative analysis of the pharmacokinetic and pharmacodynamic profiles of several novel Nicotinamide N-Methyltransferase (NNMT) inhibitors. The information is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases and oncology, where NNMT is a key therapeutic target.
Introduction to NNMT Inhibition
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a critical role in cellular metabolism by catalyzing the methylation of nicotinamide.[1][2][3] This process consumes the methyl donor S-adenosyl-L-methionine (SAM) to produce S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (MNA).[1][2] Overexpression of NNMT is associated with various diseases, including metabolic disorders and cancer, making it a promising target for therapeutic intervention. The development of potent and selective NNMT inhibitors is an active area of research aimed at modulating metabolic pathways for therapeutic benefit.
Comparative Efficacy of NNMT Inhibitors
The in vitro and in-cell efficacy of several NNMT inhibitors are summarized below. These values, primarily half-maximal inhibitory concentration (IC50) and inhibition constant (Ki), provide a quantitative comparison of their potencies. It is important to exercise caution when directly comparing these values, as experimental conditions may vary between studies.
| Inhibitor | Type | Assay Type | Target Species | IC50 / Ki | Citation(s) |
| Nnmt-IN-3 | Small Molecule | Cell-free | Not Specified | 1.1 nM (IC50) | |
| Cell-based | Not Specified | 0.4 µM (IC50) | |||
| JBSNF-000088 | Small Molecule | Cell-free | Human | 1.8 µM (IC50) | |
| Cell-free | Monkey | 2.8 µM (IC50) | |||
| Cell-free | Mouse | 5.0 µM (IC50) | |||
| Cell-based (U2OS) | Human | 1.6 µM (IC50) | |||
| Cell-based (3T3L1) | Mouse | 6.3 µM (IC50) | |||
| II399 | Bisubstrate | Biochemical | Not Specified | 5.9 nM (Ki) | |
| Cell-based | Not Specified | 1.9 µM (IC50) | |||
| LL320 | Bisubstrate | Biochemical | Not Specified | 6.8 nM (Ki, app) | |
| JBSNF-000028 | Small Molecule | Cell-free | Human | 0.033 µM (IC50) | |
| Cell-free | Monkey | 0.19 µM (IC50) | |||
| Cell-free | Mouse | 0.21 µM (IC50) |
In Vivo Pharmacokinetic Profile of JBSNF-000088
An in vivo study in C57BL/6 mice provides insight into the pharmacokinetic profile of JBSNF-000088. The plasma concentration over time was measured, demonstrating the compound's systemic exposure.
-
Plasma Concentration of JBSNF-000088 in C57BL/6 Mice: A graphical representation of the plasma concentration versus time profile for JBSNF-000088 is available in the cited literature.
-
Target Engagement: The study also measured plasma MNA concentrations, the product of the NNMT reaction, to confirm target engagement of the inhibitor.
Experimental Protocols
Detailed methodologies are essential for the replication and accurate interpretation of experimental data. Below are representative protocols for key assays used in the characterization of NNMT inhibitors.
In Vitro NNMT Inhibition Assay (Fluorescence-based)
This assay measures the production of SAH, which is subsequently converted to homocysteine, whose free thiol group is detected by a fluorescent probe.
Materials:
-
Recombinant human NNMT enzyme
-
Assay Buffer (e.g., 25 mM Tris, pH 7.5, 50 mM KCl, 0.01% Triton X-100)
-
S-adenosyl-L-methionine (SAM)
-
Nicotinamide
-
S-adenosyl-L-homocysteine hydrolase (SAHH)
-
ThioGlo4 fluorescent probe
-
Test inhibitors and positive controls
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add the test inhibitor, NNMT enzyme, SAHH, and ThioGlo4.
-
Incubate the mixture at 37°C for 30 minutes.
-
Initiate the reaction by adding SAM and nicotinamide.
-
Monitor the fluorescence signal on a microplate reader with excitation at 400 nm and emission at 465 nm.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in liver microsomes, which contain key drug-metabolizing enzymes.
Materials:
-
Liver microsomes (human or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system
-
Test compound
-
Acetonitrile with internal standard
-
Incubator and centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a solution of liver microsomes in phosphate buffer.
-
Add the test compound to the microsomal solution.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C, taking aliquots at various time points (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction in each aliquot by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) of the compound.
Plasma Stability Assay
This assay assesses the stability of a compound in plasma, which contains various enzymes such as esterases and hydrolases.
Materials:
-
Pooled plasma (human or other species)
-
Test compound
-
Methanol with internal standard
-
Incubator and centrifuge
-
LC-MS/MS system
Procedure:
-
Incubate the test compound with plasma at 37°C.
-
Collect samples at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding cold methanol with an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Quantify the remaining test compound in the supernatant using LC-MS/MS.
-
Determine the percentage of the compound remaining at each time point relative to the 0-minute sample to calculate the half-life.
NNMT Signaling Pathway
NNMT catalyzes the transfer of a methyl group from SAM to nicotinamide, producing MNA and SAH. This enzymatic reaction has significant downstream consequences on cellular metabolism. By consuming nicotinamide, NNMT can influence the cellular pool of NAD+, a critical coenzyme in numerous metabolic reactions.
References
- 1. Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating the Specificity of Nnmt-IN-4 for NNMT Over Other Methyltransferases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nnmt-IN-4, a potent and selective inhibitor of Nicotinamide N-methyltransferase (NNMT), with other methyltransferases. The objective is to validate the specificity of this compound, supported by experimental data and detailed protocols, to aid researchers in its effective application as a chemical probe.
Data Presentation
The following tables summarize the inhibitory activity of this compound against NNMT and highlight its selectivity. While a comprehensive screening panel against a wide array of methyltransferases for this compound (also known as azaindoline carboxamide 38) is not publicly available in a comparative table format, its high potency for NNMT is well-documented.[1] For comparative context, data on other NNMT inhibitors against a panel of methyltransferases are included.
Table 1: Inhibitory Activity of this compound against NNMT
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | NNMT | Biochemical | 42 |
| This compound | NNMT | Cell-based | 38 |
Data sourced from publicly available information.
Table 2: Selectivity Profile of a Representative Bisubstrate NNMT Inhibitor (Compound 6)
| Methyltransferase | % Inhibition at 10 µM | % Inhibition at 50 µM | IC50 (µM) |
| NNMT | - | - | 0.014 |
| DOT1L | ~20% | ~70% | 1.3 |
| PRMT7 | <10% | ~40% | 20 |
| BCDIN3D | <10% | ~30% | 40 |
| SMYD2 | <10% | ~25% | 62 |
| Other 30 MTs | <10% | <20% | >50 |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize NNMT inhibitors.
Biochemical (Cell-Free) NNMT Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of recombinant NNMT. A common method is a fluorescence-based assay that detects the formation of S-adenosyl-L-homocysteine (SAH), a product of the methylation reaction.
Materials:
-
Recombinant human NNMT enzyme
-
S-adenosyl-L-methionine (SAM) - methyl donor
-
Nicotinamide - methyl acceptor substrate
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
SAH detection kit (e.g., coupled enzyme assay leading to a fluorescent product)
-
384-well microplate, black
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
To the wells of the 384-well plate, add the assay buffer, recombinant NNMT enzyme, and the test compound dilutions.
-
Initiate the enzymatic reaction by adding a mixture of SAM and nicotinamide.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution provided in the SAH detection kit.
-
Add the detection reagents according to the manufacturer's protocol. These reagents will react with the produced SAH to generate a fluorescent signal.
-
Incubate the plate at room temperature for the recommended time to allow for signal development.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 530 nm and emission at 590 nm).
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using graphing software.
Cell-Based NNMT Inhibition Assay
This assay measures the ability of a compound to inhibit NNMT activity within a cellular context. A common approach is to quantify the level of 1-methylnicotinamide (1-MNA), the product of the NNMT reaction, in cell lysates using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Human cell line with endogenous NNMT expression (e.g., K562)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Acetonitrile for protein precipitation
-
Internal standard for LC-MS (e.g., deuterated 1-MNA)
-
LC-MS/MS system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 24 hours).
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Determine the protein concentration of each cell lysate.
-
To an aliquot of the lysate, add an internal standard and precipitate the proteins by adding cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated protein and collect the supernatant.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of 1-MNA.
-
Normalize the 1-MNA levels to the protein concentration for each sample.
-
Calculate the percent inhibition of 1-MNA production for each concentration of the test compound relative to the vehicle control.
-
Determine the cellular IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the validation of this compound specificity.
Caption: Experimental workflow for validating this compound specificity.
Caption: NNMT signaling and the impact of this compound inhibition.
References
Decoding the Downstream Metabolic Consequences of Nnmt-IN-4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide N-methyltransferase (NNMT) has emerged as a critical regulator in cellular metabolism and a promising therapeutic target for a range of diseases, including metabolic disorders and cancer. The inhibition of NNMT is expected to modulate fundamental metabolic pathways by preserving the cellular pools of S-adenosylmethionine (SAM) and nicotinamide (NAM), thereby impacting cellular methylation potential and NAD+ homeostasis. This guide provides a comparative analysis of the NNMT inhibitor Nnmt-IN-4, contextualizing its potential downstream metabolic effects with data from other well-characterized NNMT inhibitors.
The Central Role of NNMT in Metabolism
NNMT catalyzes the transfer of a methyl group from the universal methyl donor SAM to nicotinamide, producing 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH).[1][2] This enzymatic reaction has two major downstream consequences:
-
Consumption of SAM: By consuming SAM, elevated NNMT activity can decrease the cellular SAM/SAH ratio, a critical determinant of the activity of numerous methyltransferases involved in the methylation of DNA, histones, and other proteins.[3]
-
Regulation of NAD+ Levels: The methylation of nicotinamide prevents its entry into the salvage pathway for NAD+ synthesis.[4] Consequently, high NNMT activity can lead to reduced cellular NAD+ levels, affecting a myriad of NAD+-dependent processes, including redox reactions and the activity of sirtuins and PARPs.[4]
This compound in the Landscape of NNMT Inhibitors
While specific quantitative data on the direct downstream metabolic effects of this compound are not extensively available in peer-reviewed literature, its potential impact can be inferred from its biochemical potency and the observed effects of other potent NNMT inhibitors. This compound is a potent inhibitor of NNMT, and its mechanism of action is anticipated to align with the established consequences of NNMT inhibition.
Below is a comparative table summarizing the inhibitory activities of this compound and other notable NNMT inhibitors.
| Inhibitor | Target | IC50 (in vitro) | Cellular Activity | Reference |
| This compound | NNMT | Data not publicly available | Data not publicly available | - |
| Nnmt-IN-3 | NNMT | 1.1 nM | 0.4 µM | |
| JBSNF-000088 | NNMT | Human: ~2.5 µM | Reduces MNA levels in vivo | |
| 5-Amino-1-methylquinolinium (5-Amino-1MQ) | NNMT | Low micromolar | Increases intracellular NAD+, suppresses lipogenesis | |
| Compound '960 | NNMT | Human: 12 nM, Mouse: 240 nM | Reduces tumor growth in vivo | |
| Lilly Compound | NNMT | Human: 74 nM, Mouse: 21 nM | Reduces plasma 1-MNA in vivo |
Note: The lack of publicly available quantitative metabolic data for this compound necessitates a comparative approach. The metabolic effects observed with other potent inhibitors, such as JBSNF-000088 and 5-Amino-1MQ, provide a strong indication of the expected outcomes following treatment with this compound.
Expected Downstream Metabolic Effects of this compound
Based on the mechanism of NNMT inhibition, treatment with this compound is expected to induce the following metabolic changes:
-
Increased SAM/SAH Ratio: By blocking the consumption of SAM by NNMT, this compound should lead to an accumulation of SAM and a decrease in SAH, thereby increasing the cellular methylation potential. This can lead to alterations in histone and DNA methylation patterns.
-
Elevated NAD+ Levels: Inhibition of nicotinamide methylation will increase the availability of nicotinamide for the NAD+ salvage pathway, resulting in increased intracellular NAD+ concentrations. This can enhance the activity of NAD+-dependent enzymes and improve mitochondrial function.
-
Reduced 1-Methylnicotinamide (1-MNA) Production: As the direct product of the NNMT reaction, the levels of 1-MNA are expected to decrease significantly upon treatment with this compound.
-
Modulation of Energy Metabolism: By increasing NAD+ levels, NNMT inhibition can lead to increased energy expenditure and a reduction in fat storage, as observed with other NNMT inhibitors.
Experimental Protocols
To empirically confirm the downstream metabolic effects of this compound, the following experimental protocols are recommended.
Protocol 1: Quantification of Intracellular SAM and SAH by LC-MS/MS
Objective: To measure the cellular levels of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 24-48 hours).
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and vortex vigorously.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the protein.
-
Transfer the supernatant containing the polar metabolites to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable volume of LC-MS grade water.
-
Inject the sample onto a C18 reverse-phase column for chromatographic separation.
-
Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detect SAM and SAH using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
-
Quantify the metabolites by comparing the peak areas to a standard curve generated with known concentrations of SAM and SAH.
-
Protocol 2: Measurement of Intracellular NAD+ Levels by LC-MS/MS
Objective: To determine the effect of this compound on the intracellular concentration of NAD+.
Methodology:
-
Cell Culture and Treatment: Follow the same procedure as in Protocol 1.
-
Metabolite Extraction:
-
Perform the extraction on ice to minimize NAD+ degradation.
-
Aspirate the medium, wash with ice-cold PBS.
-
Add a cold extraction solution of 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the extracts using a hydrophilic interaction liquid chromatography (HILIC) column.
-
Employ a gradient elution with appropriate mobile phases for HILIC separation.
-
Detect NAD+ using a triple quadrupole mass spectrometer in positive ion mode with MRM.
-
Quantify NAD+ levels against a standard curve.
-
Visualizing the Metabolic Impact of this compound
To better illustrate the mechanism of action and experimental workflows, the following diagrams are provided.
References
- 1. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]
Safety Operating Guide
Proper Disposal of Nnmt-IN-4: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the novel NNMT inhibitor, Nnmt-IN-4, ensuring the safety of laboratory personnel and environmental protection.
For researchers and drug development professionals, the responsible disposal of potent, biologically active molecules like this compound, a selective nicotinamide N-methyltransferase (NNMT) inhibitor, is a critical aspect of laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS), this compound should be treated as a hazardous substance. This guide provides a comprehensive overview of the necessary procedures for its proper disposal, drawing upon general principles of hazardous waste management.
Compound Handling and Data
Proper handling of this compound is paramount to ensure safety. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| IC50 (in vitro biochemical assay) | 42 nM | [1] |
| IC50 (cell-based assay, K562 cells) | 38 nM | [1] |
| Storage Temperature | -20°C (1 month) to -80°C (6 months) for stock solutions | MedChemExpress Product Page |
| Solubility | Soluble in DMSO | MedChemExpress Product Page |
Experimental Protocol for Disposal
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste, including contaminated materials. This protocol is based on standard operating procedures for potent research chemicals and should be adapted to comply with your institution's specific environmental health and safety (EHS) guidelines.[2][3][4]
Personnel Protective Equipment (PPE): At a minimum, personnel handling this compound waste must wear a lab coat, safety goggles, and chemical-resistant gloves.
Step 1: Waste Segregation
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is known.
-
Segregate waste into the following categories:
-
Liquid Waste: Unused solutions of this compound, and solvent rinses of empty containers.
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, vials, and gloves.
-
Sharps Waste: Contaminated needles, syringes, and broken glassware.
-
Step 2: Container Selection and Labeling
-
Use only approved, leak-proof, and chemically compatible hazardous waste containers.
-
All containers must be clearly labeled with the words "Hazardous Waste ".
-
The label must include:
-
The full chemical name: "this compound"
-
The primary hazard(s) associated with the waste (e.g., "Toxic," "Bioactive"). If the hazards are not fully known, state "Hazards Not Fully Known."
-
The composition of the waste, including all solvents and their approximate concentrations.
-
The date when waste was first added to the container (accumulation start date).
-
The name and contact information of the principal investigator or responsible person.
-
Step 3: Waste Accumulation and Storage
-
Collect all liquid waste containing this compound in a dedicated, sealed hazardous waste container.
-
Place all solid waste contaminated with this compound in a designated, lined hazardous waste container.
-
Dispose of all contaminated sharps immediately into a puncture-resistant sharps container.
-
Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
Step 4: Final Disposal
-
Once a waste container is full, or within the time limits specified by your institution (typically 90 or 180 days), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
For empty this compound containers, triple rinse with a suitable solvent (such as the one used to dissolve the compound). Collect the rinsate as hazardous liquid waste. Deface the original label before disposing of the empty container as non-hazardous waste, in accordance with institutional policies.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel, the environment, and upholding the highest standards of scientific research. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet for the most accurate and comprehensive information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
